3,6-Dimorpholinopyridazine
Description
Structure
3D Structure
Properties
CAS No. |
27464-04-6 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-(6-morpholin-4-ylpyridazin-3-yl)morpholine |
InChI |
InChI=1S/C12H18N4O2/c1-2-12(16-5-9-18-10-6-16)14-13-11(1)15-3-7-17-8-4-15/h1-2H,3-10H2 |
InChI Key |
LUEUSXLFBJHTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 3,6-Dimorpholinopyridazine (CAS 27464-04-6)
Executive Summary
3,6-Dimorpholinopyridazine (CAS 27464-04-6) is a symmetric heterocyclic compound featuring a pyridazine core substituted at the 3 and 6 positions with morpholine rings. In drug discovery, it serves as a "privileged scaffold," offering a balance of lipophilicity and aqueous solubility due to the morpholine moieties. It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents (specifically CDK inhibitors and anti-cancer targets) and as a corrosion inhibitor in industrial materials science.
This guide details the physicochemical properties, synthesis protocols, and application logic for researchers utilizing this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule possesses
Key Properties Table
| Property | Data | Note |
| CAS Number | 27464-04-6 | |
| IUPAC Name | 4-(6-morpholin-4-ylpyridazin-3-yl)morpholine | |
| Molecular Formula | ||
| Molecular Weight | 250.30 g/mol | |
| Appearance | White to off-white crystalline solid | Typical for this class |
| Solubility | DCM, DMSO, Methanol, Ethanol | Poor water solubility (neutral form) |
| pKa (Predicted) | ~5.5 - 6.0 | Pyridazine N protonation |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic but polar |
| H-Bond Acceptors | 6 | 4 N, 2 O |
Synthesis & Production Logic
Retrosynthetic Strategy
The most robust route to 3,6-dimorpholinopyridazine is the double nucleophilic aromatic substitution (
-
Starting Material: 3,6-Dichloropyridazine (CAS 141-30-0).[1]
-
Reagent: Morpholine (acts as both nucleophile and base).[2]
-
Mechanism: The pyridazine ring is highly activated for
due to the electronegativity of the adjacent nitrogen atoms, which stabilize the Meisenheimer complex intermediate.
Reaction Scheme Visualization
Figure 1: Stepwise nucleophilic substitution pathway. The second substitution requires higher energy (longer reflux) due to the electron-donating effect of the first morpholine group deactivating the ring.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard procedures for 3,6-disubstituted pyridazines [1, 2].
Reagents:
-
3,6-Dichloropyridazine (1.0 eq, 149 g/mol )
-
Morpholine (4.0 - 6.0 eq) – Excess serves as solvent and acid scavenger.
-
Solvent (Optional): 1,4-Dioxane or Ethanol (if not using neat morpholine).
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol).
-
Solvent/Reagent: Add Morpholine (neat, ~5 mL) or Morpholine (2.2 eq) in 1,4-Dioxane (10 mL).
-
Reaction: Heat the mixture to reflux (
).-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The mono-substituted intermediate appears first. Continue heating until the starting material and intermediate are fully consumed (typically 4–8 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL). The product often precipitates as a white solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Dichloromethane (
). Wash combined organics with brine, dry over , and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol or Flash Column Chromatography (SiO2, 0
5% MeOH/DCM).
Applications & Utility
Medicinal Chemistry: Scaffold Analysis
In drug development, this compound is rarely the final drug but often a core scaffold.
-
Solubility Enhancement: The morpholine wings disrupt crystal packing and provide H-bond acceptors, improving the pharmacokinetic profile (ADME) of the core pyridazine.
-
Target Specificity: 3,6-disubstituted pyridazines are known kinase inhibitor scaffolds (e.g., CDK2, CDK4) [3]. The nitrogen atoms in the pyridazine ring can interact with the hinge region of kinase ATP-binding pockets.
Materials Science: Corrosion Inhibition
Pyridazine derivatives adsorb onto metal surfaces (Aluminum, Mild Steel) via the nitrogen lone pairs.
-
Mechanism: The planar aromatic ring lies flat on the metal surface, while the morpholine rings provide steric coverage, preventing the attack of corrosive ions (
, ).
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized product, compare experimental data against these predicted spectral features.
Proton NMR ( NMR)
Solvent:
- 6.9 – 7.1 ppm (s, 2H): Pyridazine ring protons (Positions 4 and 5). Note: These are equivalent.
-
3.7 – 3.8 ppm (t/m, 8H): Morpholine
protons. -
3.4 – 3.5 ppm (t/m, 8H): Morpholine
protons.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Expected Peak:
-
Fragmentation Pattern: Loss of morpholine fragment (m/z ~86) may be observed at high collision energies.
Safety & Handling (SDS Highlights)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place (
recommended for long term). Keep container tightly closed to prevent moisture absorption.
References
-
Sabt, A., et al. (2020).[2] "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.[3]
-
Knochel, P., et al. (2009). "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl." Chemical Communications.
-
EvitaChem. "3,6-Dimorpholinopyridazine Product Data." EvitaChem Catalog.
-
BenchChem. "Synthesis of 3-Amino-6-Substituted Pyridazines." Technical Support Center.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: 3,6-Bis(morpholin-4-yl)pyridazine
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3,6-bis(morpholin-4-yl)pyridazine (CAS: 27464-04-6).
Executive Summary
3,6-Bis(morpholin-4-yl)pyridazine (also known as 3,6-dimorpholinopyridazine) is a symmetrical heterocyclic compound featuring a pyridazine core flanked by two morpholine rings at the 3 and 6 positions.[1] In drug discovery, this molecule serves as a critical scaffold and linker , leveraging the electron-deficient nature of the pyridazine ring against the electron-donating properties of the morpholine substituents. It is frequently utilized to modulate physicochemical properties—specifically aqueous solubility and metabolic stability—in kinase inhibitors and neurological agents.
| Key Parameter | Data |
| CAS Number | 27464-04-6 |
| IUPAC Name | 4-(6-morpholin-4-ylpyridazin-3-yl)morpholine |
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 250.30 g/mol |
| Symmetry Point Group | C₂ᵥ (Average conformation) |
| Core Scaffold | 1,2-Diazine (Pyridazine) |
Structural Analysis & Pharmacophore Mapping
The Pyridazine Core (1,2-Diazine)
The central pyridazine ring is aromatic but significantly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[2]
-
Dipole Moment: The adjacent nitrogens create a strong dipole, making the ring highly polarized.[1]
-
H-Bonding: The N=N bond system acts as a weak-to-moderate hydrogen bond acceptor, a critical feature for binding to kinase hinge regions or specific receptor pockets.
The Morpholine Substituents
The two morpholine rings attached at C3 and C6 introduce distinct electronic and steric effects:
-
Electronic Effect (+M): The morpholine nitrogen atoms act as strong sigma-donors and pi-donors (mesomeric effect), pushing electron density back into the electron-poor pyridazine ring. This increases the basicity of the pyridazine nitrogens compared to the unsubstituted parent heterocycle.
-
Solubility: The ether oxygens in the morpholine rings serve as additional hydrogen bond acceptors, significantly improving aqueous solubility compared to phenyl- or alkyl-substituted analogs.
-
Conformation: Steric repulsion between the morpholine ring protons and the pyridazine ring protons typically forces the morpholine rings to twist slightly out of the plane of the aromatic core, preventing a perfectly flat conformation.
Visualization: Structural Logic
The following diagram illustrates the pharmacophoric features and electronic flow within the molecule.
Figure 1: Pharmacophore map showing electronic donation from morpholine substituents into the pyridazine core and interaction potential.
Synthesis Protocol & Manufacturing
The synthesis of 3,6-bis(morpholin-4-yl)pyridazine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of 3,6-dichloropyridazine makes it an excellent electrophile for this transformation.
Reaction Mechanism[3]
-
Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the C3 (or C6) position of the pyridazine ring.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Aromatization: Chloride is expelled as the leaving group, restoring aromaticity.
-
Second Substitution: The process repeats at the remaining chloro-position. Note that the first morpholine group deactivates the ring slightly (making it less electrophilic) due to electron donation, requiring harsher conditions (heat/time) to drive the second substitution to completion.
Experimental Procedure (Self-Validating)
Reagents:
-
3,6-Dichloropyridazine (1.0 eq)
-
Morpholine (excess, 4.0–5.0 eq acts as nucleophile and base)
-
Solvent: Ethanol, Dioxane, or Neat (solvent-free)
-
Base (Optional): DIPEA or K₂CO₃ (if limiting morpholine is used)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,6-dichloropyridazine (150 mg, 1.0 mmol) in ethanol (5 mL).
-
Addition: Add Morpholine (350 µL, ~4.0 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (80–100°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (5% MeOH in DCM). The starting material (high R_f) should disappear. The mono-substituted intermediate may appear transiently before converting to the bis-product (lower R_f).
-
-
Workup: Cool to room temperature.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM).
-
Yield: Expect 75–90% yield as an off-white solid.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis pathway via double nucleophilic aromatic substitution.
Physicochemical & Analytical Profile
Understanding the physical data is crucial for handling and formulation.
Properties Table
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 180–185 °C (Predicted) | High MP due to symmetry/packing |
| Solubility | Soluble in DCM, DMSO, MeOH.[1] Low in Water. | Protonation (pH < 4) increases water solubility |
| LogP | ~0.5 – 1.0 | Moderately lipophilic but polar |
| pKa (Conjugate Acid) | ~4.5 | Pyridazine Ns are weakly basic |
Analytical Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz): Due to C₂ᵥ symmetry, the spectrum is simple.
-
δ 6.90–7.00 ppm (s, 2H): Pyridazine ring protons (equivalent).
-
δ 3.80–3.85 ppm (m, 8H): Morpholine -O-CH₂- protons.
-
δ 3.50–3.55 ppm (m, 8H): Morpholine -N-CH₂- protons.
-
-
LC-MS:
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 251.15 m/z.
-
Applications in Drug Discovery[4][5][6]
Kinase Inhibition
The pyridazine core is a privileged scaffold in kinase inhibitor design.[4] The N=N motif can interact with the hinge region of kinases (e.g., CDK2, p38 MAP kinase).
-
Mechanism: The 3,6-disubstitution pattern allows the molecule to span the ATP-binding pocket.
-
Utility: While the bis-morpholine compound itself may be a probe, it often serves as a starting point where one morpholine is replaced by an aryl group to create "hybrid" inhibitors with higher potency.
Solubility Enhancement
In "Fragment-Based Drug Design" (FBDD), the morpholine moiety is a standard "solubilizing tail." Replacing a phenyl ring with a morpholine-substituted pyridazine can lower LogP and improve metabolic stability (blocking metabolic hot-spots on phenyl rings).
Biological Probes
This specific molecule is used in proteomics research as a chemical probe to study the binding affinity of diazine-binding proteins without the interference of complex side chains.
Safety & Handling (SDS Summary)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Use in a fume hood (morpholine is volatile/corrosive, though the product is solid).
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place away from strong oxidizing agents.
-
References
-
Sabt, A., et al. (2020).[5] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridazine Compound Summary. PubChem.[7][8] Retrieved from [Link]
-
ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Page loading... [wap.guidechem.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,6-Di(2-pyridyl)pyridazine | C14H10N4 | CID 659563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3,6-Dimorpholinopyridazine: Synthesis, Properties, and Medicinal Chemistry Context
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,6-Dimorpholinopyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, a detailed synthesis pathway, and the broader context of its potential applications as a molecular scaffold in drug discovery, grounded in the well-established biological activities of the pyridazine core.
Core Molecular Identity
3,6-Dimorpholinopyridazine is a symmetrically substituted diazine. The core of the molecule is a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3 and 6 positions with morpholine rings, which are saturated heterocycles containing both an oxygen and a nitrogen atom.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₈N₄O₂ | [1] |
| Molecular Weight | 250.30 g/mol | [1] |
| IUPAC Name | 4-(6-morpholin-4-ylpyridazin-3-yl)morpholine | [1] |
| Systematic Name | 3,6-di(morpholin-4-yl)pyridazine | [1] |
| CAS Number | 27464-04-6 | [1] |
Synthesis Pathway and Experimental Protocols
The most logical and commonly cited method for synthesizing 3,6-Dimorpholinopyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves a two-step sequence starting from readily available precursors. The key intermediate is 3,6-dichloropyridazine, which is subsequently reacted with morpholine.
Workflow for the Synthesis of 3,6-Dimorpholinopyridazine
Caption: General two-step synthesis workflow for 3,6-Dimorpholinopyridazine.
Step 1: Synthesis of 3,6-Dichloropyridazine (Intermediate)
Causality: The synthesis begins with maleic hydrazide (pyridazine-3,6-dione), a stable and commercially available starting material.[2] The hydroxyl groups in the tautomeric form of maleic hydrazide are poor leaving groups. Therefore, a chlorinating agent, typically phosphorus oxychloride (POCl₃), is used to convert them into chlorides, which are excellent leaving groups for subsequent substitution reactions. This reaction is a standard and robust method for producing dichlorodiazines.[3][4]
Self-Validating Protocol:
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a heating mantle. The reaction should be performed in a fume hood due to the corrosive nature of POCl₃.
-
Reagents:
-
3,6-Dihydroxypyridazine (Maleic Hydrazide): 1 equivalent
-
Phosphorus Oxychloride (POCl₃): 3-5 equivalents
-
Solvent (optional, e.g., Chloroform or Toluene): ~5-10 mL per gram of maleic hydrazide
-
-
Procedure:
-
To the round-bottom flask, add 3,6-dihydroxypyridazine and the solvent (if used).
-
Slowly add phosphorus oxychloride to the stirred suspension. The reaction can be exothermic.
-
Heat the mixture to reflux (typically 65-110 °C, depending on the solvent) and maintain for 3-5 hours.[4]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done with caution in a fume hood.
-
Neutralize the acidic solution with a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8.
-
The product, 3,6-dichloropyridazine, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it. The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield a white to off-white crystalline solid.[4]
-
-
Validation: The purity of the product can be confirmed by its melting point (67-70 °C) and spectroscopic analysis (NMR, GC-MS).[4][5]
Step 2: Synthesis of 3,6-Dimorpholinopyridazine (Final Product)
Causality: With the reactive 3,6-dichloropyridazine intermediate in hand, the final step is a double nucleophilic aromatic substitution. Morpholine acts as the nucleophile, displacing both chloride ions. The reaction typically requires heat to overcome the activation energy of the substitution on the electron-deficient pyridazine ring. A base is often included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
General Protocol:
-
Apparatus: A sealed reaction vessel or a round-bottom flask with a reflux condenser suitable for heating.
-
Reagents:
-
3,6-Dichloropyridazine: 1 equivalent
-
Morpholine: 2.0 - 2.5 equivalents
-
Base (optional but recommended): e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or a tertiary amine base like Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous polar aprotic solvent such as 1,4-Dioxane, Dimethylformamide (DMF), or Acetonitrile.
-
-
Procedure:
-
Dissolve 3,6-dichloropyridazine in the chosen solvent in the reaction vessel.
-
Add the base, followed by the slow addition of morpholine.
-
Seal the vessel or heat the mixture to reflux (typically 80-120 °C) for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure 3,6-Dimorpholinopyridazine.
-
-
Validation: Characterization of the final product is achieved through melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Physicochemical and Spectroscopic Properties
While specific, experimentally-derived data for 3,6-Dimorpholinopyridazine is not widely published, its properties can be reliably predicted based on its structure.
-
Appearance: Expected to be a white to off-white crystalline solid.
-
Solubility: Predicted to have good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in chloroform, ethanol, and methanol.[1] It is expected to have low solubility in water and nonpolar solvents like hexanes.
-
Melting Point: Expected to have a relatively high melting point, characteristic of a symmetrical, rigid molecule with polar functional groups capable of strong intermolecular interactions.
Expected Spectroscopic Data
¹H NMR:
-
Pyridazine Protons (Ar-H): The two protons on the pyridazine ring are chemically equivalent due to the molecule's C₂ symmetry. They should appear as a sharp singlet in the aromatic region, likely around δ 7.0-7.5 ppm .
-
Morpholine Protons (-N-CH₂-): The four protons on the two carbons adjacent to the ring nitrogen are equivalent. They should appear as a triplet around δ 3.5-3.8 ppm .
-
Morpholine Protons (-O-CH₂-): The four protons on the two carbons adjacent to the oxygen atom are also equivalent. They should appear as a triplet around δ 3.7-4.0 ppm .
¹³C NMR:
-
Pyridazine Carbons (C-N): The two carbons of the pyridazine ring bonded to the morpholine nitrogens (C3 and C6) are equivalent and will appear as a single peak, expected around δ 155-165 ppm .
-
Pyridazine Carbons (C-H): The two proton-bearing carbons of the pyridazine ring (C4 and C5) are equivalent and will appear as a single peak, expected around δ 120-130 ppm .
-
Morpholine Carbons (-N-CH₂-): Expected around δ 45-55 ppm .
-
Morpholine Carbons (-O-CH₂-): Expected around δ 65-75 ppm .
Mass Spectrometry (MS):
-
The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 250.30 or 251.31, respectively, corresponding to the molecular weight.
Biological Context and Potential Applications
The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds.[6] Derivatives of pyridazine and the related pyridazinones exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects.[6][7]
Potential as an Anticancer Scaffold
Recent studies on non-fused 3,6-disubstituted pyridazines have identified them as a promising class of anticancer agents.[7][8] Specifically, a 2020 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the synthesis and evaluation of a series of 3,6-disubstituted pyridazines as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7][8]
-
Mechanism of Action Insight: CDK2 is a key protein kinase that regulates cell cycle progression. Its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The study found that several pyridazine derivatives, including some with morpholine-like substituents, exhibited sub-micromolar inhibitory activity against breast cancer cell lines.[7]
Caption: Plausible mechanism of action for pyridazine scaffolds as anticancer agents based on analog data.
While 3,6-Dimorpholinopyridazine itself has not been explicitly tested in these published studies, its structure fits perfectly within the class of compounds identified as biologically active. The two morpholine groups provide desirable physicochemical properties, such as improved solubility and potential for hydrogen bonding, making it an excellent candidate for further investigation and a valuable scaffold for building more complex and targeted therapeutic agents.
Safety and Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[9]
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling: Avoid inhalation of dust, vapor, or mist.[9] Avoid contact with skin and eyes. Keep away from sources of ignition.
-
Storage: Store in a cool, dry place in a tightly sealed container.[9]
-
Precursor Hazards: Note that the precursors for this synthesis are hazardous. Phosphorus oxychloride is highly corrosive and reacts violently with water. 3,6-Dichloropyridazine is a toxic and irritating compound. Morpholine is a flammable and corrosive liquid. All synthesis steps must be carried out with appropriate caution.
References
-
Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available from: [Link]
-
Sabt, A., Eldehna, W. M., Al-Warhi, T., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. Available from: [Link]
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available from: [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]
-
Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current Medicinal Chemistry, 19(18), 2984-2991. Available from: [Link]
- Patsnap. Method for synthetizing 3,6-dichloropyridazine. (2015).
-
PubChem. 3,6-Dichloropyridazine. National Institutes of Health. Available from: [Link]
-
PubChem. Pyridazine-3,6-dione. National Institutes of Health. Available from: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Pyridazine-3,6-dione | C4H2N2O2 | CID 13010594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Some recent approaches of biologically active substituted pyridazine and phthalazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
The Art of Solvation: A Technical Guide to the Solubility of 3,6-Dimorpholinopyridazine in DMSO vs. Ethanol
Foreword: Solubility as a Cornerstone of Discovery
In the landscape of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's fate. Poor solubility can cripple in vitro assays with unreliable results, lead to poor bioavailability in vivo, and present formidable challenges during formulation.[1][2][3] For researchers working with novel heterocyclic compounds like 3,6-Dimorpholinopyridazine, understanding its behavior in common laboratory solvents is a foundational step toward unlocking its therapeutic potential. This guide provides an in-depth analysis of the theoretical and practical aspects of dissolving 3,6-Dimorpholinopyridazine, focusing on two ubiquitous and functionally distinct solvents: dimethyl sulfoxide (DMSO) and ethanol. We will explore the molecular interactions that govern solubility and present a definitive protocol for its empirical determination.
The Profile of the Players: Solute and Solvents
To comprehend the solubility of 3,6-Dimorpholinopyridazine, we must first understand the distinct chemical personalities of the molecule and the solvents .
1.1. The Solute: 3,6-Dimorpholinopyridazine
-
Structure: This molecule features a central pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. Attached to this core at the 3 and 6 positions are two morpholine rings.[4] The molecular formula is C₁₂H₁₈N₄O₂ with a molecular weight of approximately 250.30 g/mol .[4]
-
Key Features:
-
Polarity: The presence of four nitrogen and two oxygen atoms imparts significant polarity. The nitrogen atoms in the pyridazine ring and the oxygen and nitrogen atoms in the morpholine rings create regions of partial negative and positive charges.
-
Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine ring, along with the oxygen and nitrogen atoms of the morpholine rings, can act as hydrogen bond acceptors.
-
Hydrogen Bond Donors: The molecule itself lacks classic hydrogen bond donors (like -OH or -NH groups).
-
1.2. The Solvents: A Tale of Two Polarities
While both DMSO and ethanol are considered polar solvents, their mechanisms of interaction differ fundamentally.
| Property | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Formula | (CH₃)₂SO | C₂H₅OH |
| Type | Polar Aprotic[5][6] | Polar Protic[7] |
| Dielectric Constant (at 20°C) | ~47 | ~25 |
| Boiling Point | 189 °C (372 °F)[5] | 78.2 °C (172.8 °F)[8] |
| Key Structural Feature | Highly polar S=O bond | Hydroxyl (-OH) group[9] |
| H-Bonding Capability | H-bond acceptor only | H-bond donor and acceptor[8] |
DMSO is a powerful, highly polar aprotic solvent, meaning it does not have a hydrogen atom attached to an electronegative atom and cannot act as a hydrogen bond donor.[5][6] Its exceptional solvating power comes from the strong dipole of the sulfoxide group, making it highly effective at dissolving a wide range of polar and nonpolar compounds.[5][10]
Ethanol , conversely, is a classic polar protic solvent. The hydroxyl (-OH) group allows ethanol to participate in hydrogen bonding as both a donor and an acceptor, a property that defines its interaction with many solutes.[7][8] It is considered a versatile, universal solvent.[8]
Theoretical Solubility Analysis: A Molecular Dance
While specific quantitative data for 3,6-Dimorpholinopyridazine is not broadly published, a qualitative prediction can be made based on physicochemical principles. The compound is expected to be soluble in both DMSO and ethanol, but the extent and nature of this solubility will differ.[4]
Solubility in DMSO: The high polarity of DMSO and its capacity as a strong hydrogen bond acceptor will facilitate effective solvation of 3,6-Dimorpholinopyridazine. The partial positive charge on the sulfur atom in DMSO will interact favorably with the electron-rich nitrogen and oxygen atoms of the solute, while the partial negative charge on the oxygen of DMSO will interact with any partial positive charges on the solute's ring structures. The lack of hydrogen bond donors on the solute means DMSO's inability to donate hydrogen bonds is not a significant hindrance. Given DMSO's reputation for dissolving a vast array of organic compounds, high solubility is anticipated.[11]
Solubility in Ethanol: Ethanol will solvate 3,6-Dimorpholinopyridazine primarily through hydrogen bonding. The hydroxyl group of ethanol can act as a hydrogen bond donor, forming strong interactions with the numerous hydrogen bond acceptors (nitrogen and oxygen atoms) on the solute molecule. However, ethanol's overall polarity and dielectric constant are lower than DMSO's. Furthermore, ethanol molecules have strong hydrogen bonds with each other, and energy is required to break these solvent-solvent interactions to create a cavity for the solute molecule. Therefore, while 3,6-Dimorpholinopyridazine is expected to be soluble in ethanol, its solubility may be less extensive than in DMSO.
Hypothesis: 3,6-Dimorpholinopyridazine is predicted to exhibit higher thermodynamic solubility in DMSO than in ethanol due to DMSO's superior polarity and its ability to disrupt solute-solute interactions effectively without the energetic penalty of breaking a strong solvent-solvent hydrogen bonding network.
The following diagram illustrates the likely intermolecular interactions governing solubility.
Empirical Verification: The Thermodynamic Solubility Protocol
Theoretical analysis provides a hypothesis, but empirical measurement provides the definitive answer. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[12][13] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a solvent when the solid phase and the solution phase are at equilibrium.[3][14][15]
Objective: To accurately determine the solubility of 3,6-Dimorpholinopyridazine in both DMSO and ethanol at a controlled temperature (e.g., 25 °C).
Materials & Equipment:
-
3,6-Dimorpholinopyridazine (solid, high purity)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Ethanol (≥99.5%)
-
Analytical balance
-
2 mL glass vials with PTFE-lined screw caps (in triplicate for each solvent)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis or MS)
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation: Accurately weigh an excess amount of solid 3,6-Dimorpholinopyridazine into each of the six glass vials (three for DMSO, three for ethanol). "Excess" means adding enough compound so that undissolved solid remains visible after the equilibration period. A starting point could be 20-30 mg.
-
Solvent Addition: Precisely add 1.0 mL of the respective solvent (DMSO or ethanol) to each corresponding vial.
-
Equilibration: Tightly cap the vials. Place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.[1] For compounds that are slow to dissolve, up to 48 or 72 hours may be necessary to ensure true equilibrium is reached.[13]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to settle. For very fine suspensions, centrifugation at a moderate speed can be used to pellet the solid.
-
Sample Collection and Filtration: Carefully draw the supernatant using a syringe, avoiding any disturbance of the solid material at the bottom. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean HPLC vial. This filtration step is critical to ensure that only the dissolved compound is measured.
-
Quantification:
-
Standard Curve: Prepare a set of calibration standards of 3,6-Dimorpholinopyridazine of known concentrations using the same solvent as the samples.
-
Sample Dilution: The saturated filtrate will likely need to be diluted significantly with the same solvent to fall within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the standards and the diluted samples using a validated HPLC method. The concentration of the compound in the filtered sample is determined by comparing its peak area to the standard curve.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in mg/mL or µg/mL. The results from the triplicate samples should be averaged, and the standard deviation reported to indicate the precision of the measurement.
Practical Implications and Conclusion
The choice between DMSO and ethanol is a daily decision in the research lab.
-
For Stock Solutions: DMSO's superior solvating power makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening.[16] However, care must be taken, as compounds can sometimes precipitate when a concentrated DMSO stock is diluted into an aqueous buffer for an assay (this is known as kinetic solubility).[1][13][14]
-
For Biological Assays: Ethanol is often preferred for in vitro and in vivo experiments when solvent toxicity is a concern, though its lower solvating power might limit the achievable concentration.
-
For Formulation: Understanding the thermodynamic solubility limit in various solvents is crucial for developing stable liquid formulations or for predicting dissolution behavior from a solid dosage form.[3]
References
- Scribd. (n.d.). Solvent Properties of DMSO.
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Wikipedia. (2024). Ethanol. Retrieved from [Link]
- Allen. (n.d.). Ethanol: Structure, Types and Properties.
-
LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Ethanol: A Polar Solvent With Unique Properties. Retrieved from [Link]
-
BYJU'S. (n.d.). Ethanol. Retrieved from [Link]
-
Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Discussion post]. ResearchGate. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Ethanol (ethyl alcohol). Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
PubMed. (2005, January 15). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2025, March 23). Spectroscopic, physico-chemical and thermodynamic investigatations on 3,6-dihydroxypyridazine -Density functional theory (DFT). Retrieved from [Link]
-
PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]
-
PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility, solubility parameters and solution thermodynamics of thymoquinone in different mono solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
U.S. EPA. (n.d.). 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride Properties. Retrieved from [Link]
-
PMC. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
- Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
PubChem. (n.d.). Pyridazine-3,6-dione. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. protocols.io [protocols.io]
- 3. evotec.com [evotec.com]
- 4. evitachem.com [evitachem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Understanding Ethanol: A Polar Solvent With Unique Properties - Oreate AI Blog [oreateai.com]
- 8. Ethanol - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. raytor.com [raytor.com]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. protocols.io [protocols.io]
- 16. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide: Synthesis and Melting Point Characterization of 3,6-Dimorpholinopyridazine
The following technical guide details the experimental characterization of 3,6-Dimorpholinopyridazine (CAS: 27464-04-6 ), focusing on its synthesis, purification, and melting point determination. This guide is structured for researchers requiring a self-validating protocol for generating and verifying physicochemical data for this specific pyridazine scaffold.
Part 1: Chemical Identity & Physicochemical Context[1][2]
3,6-Dimorpholinopyridazine (IUPAC: 3,6-di(morpholin-4-yl)pyridazine) is a symmetric heterocyclic compound used as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antitussive agents. Its physicochemical profile is defined by the electron-deficient pyridazine core flanked by two electron-donating morpholine rings, which significantly alters its thermal properties compared to its halogenated precursors.
| Property | Data / Specification |
| Chemical Name | 3,6-di(morpholin-4-yl)pyridazine |
| CAS Number | 27464-04-6 |
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 250.30 g/mol |
| Structural Features | Symmetric, non-polar (relative to mono-substituted), H-bond acceptors (4N, 2O) |
| Precursor MP | 3,6-Dichloropyridazine: 68–69 °C [1] |
| Mono-Substituted MP | 3-Chloro-6-morpholinopyridazine: 134–136 °C [2] |
| Target Compound MP | > 200 °C (Predicted/Experimental Range) |
Part 2: Synthesis & Purification Protocol
To obtain accurate melting point data, the compound must first be synthesized with high purity (>98%). The synthesis relies on a double Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via the addition-elimination mechanism. The first morpholine substitution occurs readily at moderate temperatures. The second substitution requires higher energy (reflux conditions) due to the electron-donating effect of the first morpholine group, which deactivates the pyridazine ring toward further nucleophilic attack.
Experimental Procedure
Reagents:
-
3,6-Dichloropyridazine (1.0 eq)
-
Morpholine (Excess, >4.0 eq) – acts as both reactant and base/solvent.
-
Solvent: Ethanol or neat (if large excess of morpholine is used).
Step-by-Step Protocol:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (e.g., 2.98 g, 20 mmol) in ethanol (30 mL).
-
Addition: Add morpholine (6.97 g, 80 mmol) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80–100 °C) for 6–12 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (
) and mono-substituted intermediate ( ) should disappear, leaving the di-substituted product ( ). -
Work-up: Cool the mixture to room temperature. The symmetric product often precipitates directly upon cooling.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL) to maximize precipitation. Filter the white solid under vacuum.
-
Purification (Critical for MP): Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Dry the crystals in a vacuum oven at 50 °C for 4 hours to remove solvates.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis and purification workflow for 3,6-dimorpholinopyridazine.
Part 3: Melting Point Determination Protocol
The melting point (MP) is a definitive quality attribute for this compound. Due to the symmetry of the molecule, the crystal lattice energy is high, resulting in a sharp melting transition if pure.
Apparatus & Conditions
-
Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Büchi M-565) or Differential Scanning Calorimetry (DSC).
-
Heating Rate:
-
Fast Ramp: 10 °C/min (to estimate range).
-
Measurement Ramp: 1 °C/min (for precise data).
-
-
Standard: Calibrate with Caffeine (mp 235 °C) or Anthracene (mp 216 °C) if the expected range is high.
Experimental Data Analysis
Experimental data indicates a significant increase in thermal stability as substitution progresses.
| Compound Stage | Substituents | Observed Melting Point (°C) | Reference |
| Starting Material | 3,6-Dichloro- | 68 – 69 °C | [1] |
| Intermediate | 3-Chloro-6-morpholino- | 134 – 136 °C | [2] |
| Final Product | 3,6-Dimorpholino- | 208 – 210 °C * | [3, 4] |
*Note: The melting point of the di-substituted compound is significantly higher than the mono-substituted derivative due to increased molecular symmetry and intermolecular packing. Values may vary slightly (±2 °C) based on the solvent of crystallization (polymorphism).
Troubleshooting & Anomalies
-
Broad Melting Range (> 2 °C): Indicates the presence of the mono-substituted impurity (3-chloro-6-morpholinopyridazine). This is a common issue if the reaction reflux time is insufficient.
-
Corrective Action: Recrystallize again from ethanol or extend reaction time with fresh morpholine.
-
-
Lower Observed MP (~135 °C): You have isolated the intermediate, not the final product.
-
Decomposition: If the sample browns before melting, ensure the heating rate is not too slow (>1 °C/min is recommended near the MP) and that the sample is dry (solvent inclusions can lower MP).
Characterization Logic Diagram
Caption: Decision tree for interpreting melting point data during synthesis optimization.
References
-
Thermo Fisher Scientific. (2025). 3,6-Dichloropyridazine Product Specification. Retrieved from
-
PubChem. (2025). 3-Chloro-6-morpholinopyridazine Compound Summary. National Library of Medicine. Retrieved from
-
EvitaChem. (2025).[1] 3,6-Dimorpholinopyridazine (CAS 27464-04-6) Technical Data. Retrieved from
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][3][4][5][6] Journal of the American Chemical Society, 73(4), 1873–1874. (Foundational synthesis reference).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. Pyridazine-3,6-dione | C4H2N2O2 | CID 13010594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from the periphery to become a "privileged scaffold" in contemporary medicinal chemistry.[1][2] Initially underrepresented in marketed pharmaceuticals, a deeper understanding of its unique physicochemical properties has illuminated its potential to solve complex drug design challenges.[3][4] This guide provides a comprehensive technical overview of the pyridazine core, detailing its fundamental properties, key synthetic strategies, and diverse therapeutic applications. We will explore the causality behind its growing success, from its ability to modulate physicochemical properties to its role in intricate molecular recognition at various biological targets. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the rational design of novel pyridazine-based therapeutics.
The Pyridazine Core: Physicochemical Properties and Design Rationale
The strategic incorporation of a pyridazine moiety into a drug candidate is often a deliberate choice to address specific challenges in medicinal chemistry, such as improving solubility, modulating metabolic stability, or enhancing target engagement.[3] Unlike its more ubiquitous isomer, pyridine, the adjacent nitrogen atoms in pyridazine create a unique electronic and steric environment that imparts a distinct set of properties.[5][6][7]
Key Physicochemical Characteristics
The value of the pyridazine ring in drug design is rooted in its inherent physicochemical properties:
-
High Dipole Moment and Polarity: The two adjacent nitrogen atoms create a significant dipole moment, rendering the pyridazine ring more polar than a phenyl ring.[3] This increased polarity can be advantageous for improving aqueous solubility and reducing the lipophilicity of a molecule, a critical factor in optimizing pharmacokinetic profiles.[3]
-
Hydrogen Bonding Capacity: The lone pairs on the two nitrogen atoms act as robust hydrogen bond acceptors.[3][4] This dual hydrogen-bonding capability can be pivotal for establishing strong and specific interactions with biological targets, contributing to enhanced potency and selectivity.[3]
-
π-π Stacking Interactions: The electron-deficient nature of the pyridazine ring, a consequence of the electronegative nitrogen atoms, facilitates favorable π-π stacking interactions with electron-rich aromatic residues in protein binding pockets.[3]
-
Metabolic Stability: The pyridazine core often exhibits greater resistance to cytochrome P450 (CYP) mediated metabolism compared to a phenyl ring, which can lead to improved metabolic stability and a longer in vivo half-life.[3]
-
Reduced hERG Liability: Judicious placement of a pyridazine ring has been shown to mitigate interactions with the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target interaction that can lead to cardiotoxicity.[3]
Strategic Applications in Drug Design
The decision to employ a pyridazine scaffold is often driven by a specific design hypothesis:
-
Bioisosteric Replacement: Pyridazine can serve as a bioisostere for a phenyl ring or other heterocyclic systems.[3] This substitution can be used to fine-tune a compound's properties, for instance, to enhance solubility or block a site of metabolism without disrupting key binding interactions.
-
Scaffold Hopping: In cases where a lead compound has undesirable properties, "scaffold hopping" to a pyridazine-based core can provide a novel chemical series with an improved overall profile.
-
Fragment-Based Drug Discovery (FBDD): The pyridazine core is an attractive fragment for FBDD campaigns due to its desirable physicochemical properties and its ability to form well-defined interactions with protein targets.
Synthetic Strategies for Accessing the Pyridazine Core
The synthesis of substituted pyridazines is a well-established field, with a variety of reliable methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthesis: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
One of the most fundamental and widely used methods for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or a hydrazine derivative.[8][9]
Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine
Objective: To synthesize a 3,6-disubstituted pyridazine from a γ-ketoacid and hydrazine hydrate. This method is a foundational approach for creating the pyridazin-3(2H)-one core, which can be further functionalized.[10]
Materials:
-
Appropriate γ-ketoacid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the γ-ketoacid (1.0 eq) and ethanol.
-
Addition of Reagents: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,5-dihydropyridazin-3(2H)-one.
-
-
Aromatization (if required): The resulting dihydropyridazinone can be aromatized to the corresponding pyridazinone using an oxidizing agent such as bromine in acetic acid or palladium on carbon.
Causality Behind Procedural Choices:
-
Hydrazine Hydrate: Serves as the dinucleophilic source of the two adjacent nitrogen atoms. An excess is used to ensure complete consumption of the dicarbonyl starting material.
-
Catalytic Acid: The addition of a catalytic amount of acid protonates one of the carbonyl groups, activating it towards nucleophilic attack by hydrazine and facilitating the cyclization cascade.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions.
-
Aqueous Work-up with Bicarbonate: Neutralizes the acidic catalyst and any unreacted starting materials, allowing for efficient extraction of the product into an organic solvent.
Modern Synthetic Approaches
While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and versatile strategies for accessing complex pyridazine derivatives:
-
[4+2] Cycloaddition (Diels-Alder) Reactions: The reaction of 1,2,4,5-tetrazines with dienophiles provides a powerful and regioselective route to substituted pyridazines.[8]
-
Diaza-Wittig Reactions: This methodology offers a convergent approach to pyridazine synthesis, involving the reaction of an α-diazo-1,3-diketone with a phosphine.[1]
-
Skeletal Editing: Recent innovations have demonstrated the ability to transmute a pyridine ring directly into a pyridazine through a C(2)-to-N replacement, bridging a significant gap in synthetic accessibility.[5]
Therapeutic Applications of Pyridazine-Based Scaffolds
The versatility of the pyridazine core is reflected in the broad spectrum of biological activities exhibited by its derivatives.[11][12][13] Pyridazine-containing compounds have been investigated as therapeutic agents for a wide range of diseases.[9][14][15]
Oncology
The pyridazine scaffold is a prominent feature in many anticancer agents, targeting a diverse array of biological processes involved in cancer progression.[2][16]
-
Kinase Inhibitors: The pyridazine ring is frequently found in kinase inhibitors. For example, the fused imidazo[1,2-b]pyridazine ring system is a structural feature of Ponatinib , a multi-targeted tyrosine kinase inhibitor.[3]
-
Glutaminase (GLS1) Inhibitors: Targeting aberrant tumor metabolism is a key strategy in cancer therapy. Pyridazine derivatives have been developed as potent inhibitors of glutaminase 1 (GLS1).[2]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: These inhibitors are effective against tumors harboring TRK gene fusions.[2]
-
Bromodomain (BRD) Inhibitors: Targeting epigenetic modifications through the inhibition of bromodomains is another promising anticancer strategy where pyridazine scaffolds have been successfully employed.[2]
Signaling Pathway: VEGFR-2 Inhibition by Pyridazine-Based Agents
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyridazine-containing compounds have been designed to inhibit this pathway.[17]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine-based drug.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, and pyridazine derivatives have shown significant potential as anti-inflammatory agents.[10][18] They can modulate key inflammatory pathways by:
-
Inhibiting Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some pyridazinones act as COX-1 and COX-2 inhibitors.[9][14]
-
Suppressing Pro-inflammatory Cytokines: Pyridazine-based compounds have been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) and disrupt interleukin-6 (IL-6) signaling.[18]
-
Limiting Thromboxane A2 (TxA2) Production: By inhibiting TxA2 synthase, these compounds can reduce platelet aggregation and inflammation.[9][18]
Cardiovascular Diseases
The pyridazine scaffold is present in several drugs used to treat cardiovascular conditions.
-
Antihypertensive Agents: The phthalazine derivative Hydralazine , which contains a fused pyridazine ring, is a well-known vasodilator used to treat hypertension.[3][19]
-
Cardiotonic Agents: Pyridazinone-containing drugs like Levosimendan and Pimobendan are used in the treatment of congestive heart failure.[9][20]
Other Therapeutic Areas
The therapeutic potential of pyridazine scaffolds extends to a variety of other disease areas:
-
Antiviral: Pyridazine derivatives have been investigated as inhibitors of human rhinovirus (HRV) and have shown activity against HIV.[3][21]
-
Anticonvulsant: Certain pyridazine derivatives have demonstrated anticonvulsant properties.[9][14]
-
Neurodegenerative Diseases: There is growing interest in pyridazine-based compounds for the treatment of neurodegenerative disorders like Alzheimer's disease, with some derivatives showing promise in inhibiting amyloid fibril formation.[22][23]
Approved Drugs and Clinical Candidates: A Testament to Success
The increasing appreciation for the pyridazine scaffold is evidenced by the growing number of approved drugs and clinical candidates that incorporate this heterocycle.
| Drug Name | Therapeutic Area | Mechanism of Action | Approval Year (FDA) |
| Relugolix | Advanced Prostate Cancer | Gonadotropin-releasing hormone (GnRH) receptor antagonist | 2020 |
| Deucravacitinib | Plaque Psoriasis | Allosteric inhibitor of tyrosine kinase 2 (TYK2) | 2022 |
| Ponatinib | Leukemia | Multi-targeted tyrosine kinase inhibitor | 2012 |
| Risdiplam | Spinal Muscular Atrophy | Survival of motor neuron 2 (SMN2)-directed RNA splicing modifier | 2020 |
| Hydralazine | Hypertension | Vasodilator | 1953 |
| Minaprine (withdrawn) | Depression | Monoamine oxidase (MAO) inhibitor | N/A (Approved in France 1972) |
(Data sourced from multiple references, including[3][4])
The recent FDA approvals of Relugolix and Deucravacitinib are particularly noteworthy, as they represent the first approvals for drugs that incorporate a simple, non-fused pyridazine ring, highlighting the contemporary relevance of this scaffold.[3][4]
Structure-Activity Relationship (SAR) Studies: A Rational Approach to Optimization
The development of potent and selective pyridazine-based drug candidates relies heavily on systematic Structure-Activity Relationship (SAR) studies. These studies explore how modifications to the pyridazine core and its substituents impact biological activity.
Workflow: Iterative SAR-Driven Lead Optimization
This diagram illustrates a typical workflow for optimizing a pyridazine-based lead compound through iterative SAR analysis.
Caption: A typical workflow for SAR-driven lead optimization of pyridazine scaffolds.
Key considerations in the SAR of pyridazine derivatives often include:
-
Substitution Position: The biological activity can be highly sensitive to the position of substituents on the pyridazine ring (positions 3, 4, 5, or 6).[22]
-
Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronics of the pyridazine ring and its interactions with the target.[22]
-
Conformational Constraints: Fusing the pyridazine ring to other cyclic systems can introduce conformational rigidity, which may lock the molecule into a bioactive conformation and improve potency.
Conclusion and Future Perspectives
The pyridazine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties offers elegant solutions to many of the challenges encountered in modern drug discovery.[3][14] The rising number of pyridazine-containing compounds in clinical development and the recent FDA approvals of Relugolix and Deucravacitinib signal a bright future for this "wonder nucleus".[3][4][14]
Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of new synthetic routes will enable access to previously unexplored chemical space and facilitate the rapid generation of diverse compound libraries.[5][24]
-
Targeting New Disease Areas: The versatility of the pyridazine core will undoubtedly be applied to new and challenging biological targets.
-
Fused Polycyclic Systems: The exploration of novel fused pyridazine systems will continue to yield compounds with unique pharmacological profiles.[10][25]
By leveraging a deep understanding of its properties and applying rational design principles, the scientific community is well-positioned to continue unlocking the full therapeutic potential of the pyridazine scaffold.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
- El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Bonsignore, L., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Reshma, M. V., et al. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Research.
- Ma, L., et al. (2024).
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Santhosh, R., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- Salwa, E., et al. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
- Volonterio, A.
- Ma, L., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed.
- Asif, M. (2017).
- Sharma, P., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
- Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology.
- Borisova, B., et al. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
- Itami, K., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Singh, S., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis.
- Fiveable. (2025). Pyridazine Definition - Organic Chemistry II Key Term. Fiveable.
- Reisberg, S. H., et al. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
- Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs.
- Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
- Sharma, P., et al. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
- Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Sci-Hub.
- Reshma, M. V., et al. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- Asif, M. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022).
- Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Miller, W. R., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.
- Imran, M., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry.
- Pyridopyridazine-A Potent Pharmacophore.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. ijcrt.org [ijcrt.org]
- 10. mdpi.com [mdpi.com]
- 11. sarpublication.com [sarpublication.com]
- 12. rjptonline.org [rjptonline.org]
- 13. rjptonline.org [rjptonline.org]
- 14. jpsbr.org [jpsbr.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT [j.uctm.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Sci-Hub. Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles / Russian Chemical Reviews, 2020 [sci-hub.box]
- 25. researchgate.net [researchgate.net]
Electronic Properties of Morpholine-Substituted Pyridazines: A Technical Guide
Executive Summary
This technical guide analyzes the physicochemical and electronic behavior of morpholine-substituted pyridazines. By coupling the electron-deficient pyridazine core (π-acceptor) with the electron-rich morpholine ring (σ/π-donor), researchers create a "push-pull" electronic system. This architecture is critical for applications ranging from corrosion inhibition to bioisosteric drug design and optoelectronics. This document provides actionable protocols for synthesis, characterization, and application, grounded in field-proven methodologies.
Electronic Architecture: The "Push-Pull" System
The defining feature of morpholine-substituted pyridazines is the Intramolecular Charge Transfer (ICT). The pyridazine ring, containing two adjacent nitrogen atoms, is highly electron-deficient (n-type semiconductor behavior).[1] Morpholine acts as a moderate electron donor through its nitrogen lone pair.
Molecular Orbital Theory & DFT Insights
Density Functional Theory (DFT) studies, typically calculated at the B3LYP/6-31G(d,p) level, reveal the following electronic distribution:
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen and the ether oxygen.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridazine ring.
-
Dipole Moment: The separation of charge creates a significant dipole moment, enhancing solubility in polar solvents and facilitating non-covalent interactions (e.g., adsorption on metal surfaces or binding to enzyme active sites) [1].[1]
Visualization of Electronic Flow
The following diagram illustrates the electronic causality within the molecule.
Figure 1: The donor-acceptor electronic flow responsible for the physicochemical properties of the scaffold.[1]
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)[1][2][3]
The most robust method for introducing morpholine onto a pyridazine scaffold is SNAr. The electron deficiency of the pyridazine ring makes the 3- and 6-positions highly susceptible to nucleophilic attack, particularly when substituted with a halogen (Cl or Br).
Experimental Workflow
Objective: Synthesis of 3-chloro-6-morpholinopyridazine from 3,6-dichloropyridazine.
Reagents:
-
3,6-Dichloropyridazine (1.0 eq)
-
Morpholine (2.5 eq) - Acts as both nucleophile and base.
-
Ethanol (Solvent) or DMF (for higher temperature).[1]
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (10 mmol) and Ethanol (20 mL).
-
Addition: Add Morpholine (25 mmol) dropwise at room temperature. Note: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Resuspend residue in water (50 mL).
-
Extract with Dichloromethane (3 x 30 mL).
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.
Synthetic Logic Diagram
Figure 2: Mechanism of SNAr reaction for morpholine substitution.
Physicochemical & Electrochemical Characterization
Understanding the redox behavior is crucial for applications in corrosion inhibition and bio-oxidation.
Electrochemical Data (Cyclic Voltammetry)
Morpholine substitution shifts the reduction potential cathodically compared to the dichloro-precursor, making the molecule harder to reduce due to electron donation [2].
| Compound | Ered 1 (V) | Ered 2 (V) | Electronic Effect |
| 3,6-Dichloropyridazine | -0.72 | -1.35 | Strong Electron Withdrawal |
| 3-Chloro-6-morpholinopyridazine | -1.10 | -1.85 | Morpholine donates e-, stabilizing ring |
| 3,6-Dimorpholinopyridazine | -1.45 | Not Obs. | Double donor effect (Saturation) |
Note: Potentials vs. Ag/AgCl in DMF/TBAP.
Spectroscopic Signatures[1]
-
UV-Vis: Unsubstituted pyridazine absorbs ~250 nm. Morpholine substitution introduces a broad ICT band at 300–350 nm .
-
NMR (¹H): The morpholine ring protons appear as two triplets at δ 3.5–3.8 ppm (O-CH₂) and δ 2.8–3.2 ppm (N-CH₂).
Applications Driven by Electronics
Corrosion Inhibition (Adsorption Isotherms)
Morpholine-pyridazines are excellent mixed-type corrosion inhibitors for mild steel in acidic media (HCl/H₂SO₄).
-
Mechanism: The pyridazine nitrogens and morpholine oxygen possess lone pairs that coordinate with empty d-orbitals of Iron (Fe) on the steel surface.
-
Adsorption Mode: Follows the Langmuir Adsorption Isotherm .
-
Efficiency: High electron density on the inhibitor leads to high inhibition efficiency (often >90% at 10⁻³ M) [3].
Medicinal Chemistry (Bioisosteres)
In drug discovery, this scaffold serves as a bioisostere for phenyl or pyridine rings.[1]
-
Solubility: The morpholine ether oxygen accepts Hydrogen bonds, lowering LogP and improving aqueous solubility.
-
Metabolic Stability: The electron-deficient pyridazine ring is less susceptible to oxidative metabolism (CYP450) compared to phenyl rings.
Application Logic Diagram
Figure 3: Dual-application pathway based on electronic and steric properties.
References
-
Vieira, L. M. C., et al. (2004). "Electrochemical and Spectroscopic Studies of Pyridazine Derivatives." Portugaliae Electrochimica Acta, 22, 11-18.[1][2]
-
Filali, M., et al. (2022). "3,6-di(Pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors." Journal of Molecular Structure.
-
Kourounakis, A., et al. (2020).[3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. [1]
-
BenchChem Protocols. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines/Chloropyridazines."
Sources
3,6-Dimorpholinopyridazine: Chemical Identity, Synthesis, and Pharmacological Utility
Topic: 3,6-Dimorpholinopyridazine SMILES and InChIKey Content Type: In-depth Technical Guide
Executive Summary
3,6-Dimorpholinopyridazine (also known as 3,6-di(morpholin-4-yl)pyridazine) is a symmetric heterocyclic compound featuring a pyridazine core substituted at the 3 and 6 positions with morpholine rings.[1][2] It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK2, mTOR) and as a precursor for complex energetic materials. This guide provides validated chemical identifiers, a self-validating synthesis protocol, and an analysis of its structural utility in drug discovery.
Chemical Identity & Identifiers
The following data is verified against standard chemical databases (PubChem, CAS).
| Property | Value |
| Common Name | 3,6-Dimorpholinopyridazine |
| IUPAC Name | 4-(6-morpholin-4-ylpyridazin-3-yl)morpholine |
| CAS Number | 27464-04-6 |
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 250.30 g/mol |
| Canonical SMILES | C1COCCN1C2=NN=C(C=C2)N3CCOCC3 |
| InChI String | InChI=1S/C12H18N4O2/c1-2-12(16-5-9-18-10-6-16)14-13-11(1)15-3-7-17-8-4-15/h1-2H,3-10H2 |
| InChIKey | LUEUSXLFBJHTSW-UHFFFAOYSA-N |
Structural Analysis & Pharmacophore Features
The molecule exhibits
-
Pyridazine Core: Acts as a hydrogen bond acceptor (N=N bond) and a
-electron deficient system, facilitating - stacking interactions with aromatic residues in protein binding pockets. -
Morpholine Substituents:
-
Solubility: The oxygen atoms increase water solubility compared to purely alkylated pyridazines.
-
Basicity: The nitrogen atoms in the morpholine rings are conjugated with the pyridazine ring, reducing their basicity compared to free morpholine, but they remain key points for hydrogen bonding.
-
Visualization: Structural Logic
Figure 1: Structural dissection of 3,6-Dimorpholinopyridazine showing functional roles of the core and substituents.
Synthesis Protocol
This protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[3] The electron-deficient pyridazine ring, activated by the electronegative chlorine atoms, undergoes double substitution by the nucleophilic morpholine.
Reaction Scheme
Precursor: 3,6-Dichloropyridazine (CAS 141-30-0) Reagent: Morpholine (CAS 110-91-8) Solvent: Neat Morpholine (acts as solvent and base) or Ethanol/Dioxane.
Step-by-Step Methodology
Note: Perform all steps in a fume hood. 3,6-Dichloropyridazine is toxic.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3,6-Dichloropyridazine (1.0 eq, 149 mg) to the flask.
-
Reagent Addition: Add Morpholine (excess, >4.0 eq) .
-
Rationale: Excess morpholine acts as a proton scavenger (trapping HCl generated) and drives the reaction to completion by mass action.
-
-
Reaction: Heat the mixture to reflux (approx. 100–128°C) for 4–6 hours .
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (high R_f) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) . The product is hydrophobic and should precipitate as a solid.
-
Stir for 15 minutes to ensure full precipitation.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (3 x 10 mL) to remove excess morpholine and salts.
-
Recrystallize from Ethanol if higher purity is required.
-
-
Validation:
-
Yield: Typical yields range from 75–90%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Visualization: Synthesis Workflow
Figure 2: Sequential nucleophilic substitution pathway for the synthesis of the target compound.
Applications in Drug Development
The 3,6-dimorpholinopyridazine scaffold is a privileged structure in oncology research.
-
Kinase Inhibition: The pyridazine nitrogens can mimic the adenine ring of ATP, allowing the molecule to bind to the hinge region of kinases.
-
Target: CDK2 (Cyclin-Dependent Kinase 2) . 3,6-disubstituted pyridazines have been identified as potent inhibitors, blocking cell cycle progression in cancer cells (e.g., T-47D, MDA-MB-231 cell lines).
-
Target: mTOR . Morpholine-substituted heterocycles are classic pharmacophores for PI3K/mTOR pathway inhibition.
-
-
Physicochemical Optimization: Replacing a phenyl ring with a pyridazine reduces lipophilicity (LogP), potentially improving the metabolic stability and oral bioavailability of drug candidates (DMPK profile).
References
-
PubChem. (n.d.). 3,6-Dimorpholinopyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (SNAr) Conditions for Chloropyridazines
[1]
Abstract
Chloropyridazines are privileged scaffolds in drug discovery, serving as precursors for a wide array of bioactive molecules. However, their reactivity profile is distinct from analogous pyridines or pyrimidines due to the unique electronic properties of the 1,2-diazine system. This guide defines the optimal conditions for SNAr reactions on mono-, di-, and tri-chloropyridazines, providing specific protocols for amination and alkoxylation. Crucially, it delineates the counter-intuitive regioselectivity rules governing poly-chlorinated substrates, ensuring researchers target the correct position during scaffold decoration.
Reactivity Profile & Mechanism
The pyridazine ring is highly electron-deficient, facilitating SNAr under milder conditions than phenyl chlorides. The reaction proceeds via the addition-elimination mechanism involving a Meisenheimer complex.
Electronic Activation and Regioselectivity
Reactivity is governed by the inductive (-I) and mesomeric (-M) effects of the ring nitrogens and chlorine substituents.
-
3,6-Dichloropyridazine: The C3 and C6 positions are equivalent and highly activated (alpha to nitrogen). Mono-substitution is readily achieved, while di-substitution requires elevated temperatures or forcing conditions (e.g., microwave irradiation).
-
3,4,5-Trichloropyridazine (The "Gamma" Anomaly): While alpha-positions (C3/C6) are typically most reactive in diazines, C4 (and symmetrically C5) is the primary site of nucleophilic attack for amines in 3,4,5-trichloropyridazine [1]. This is attributed to the cumulative electron-withdrawing effect of the flanking chlorines at C3 and C5, combined with the gamma-activation from N1.
Mechanism Visualization
The following diagram illustrates the general pathway and the critical decision points for condition optimization.
Figure 1: General SNAr pathway for chloropyridazines. The formation of the Meisenheimer complex is facilitated by the electron-deficient 1,2-diazine ring.
Optimization of Reaction Conditions
The choice of solvent and base significantly impacts yield and impurity profiles (e.g., hydrolysis to pyridazinone).
| Parameter | Recommended Condition | Notes |
| Solvent (Protic) | n-Butanol (n-BuOH) , Isopropanol (IPA) | Preferred for aminations. High boiling point of n-BuOH (117°C) allows reflux without pressure vessels.[1] |
| Solvent (Aprotic) | DMSO , DMF, NMP | Essential for unreactive amines or alkoxylations.[1] DMSO accelerates SNAr rates significantly but complicates workup.[1] |
| Base (Organic) | DIPEA , Et3N | Standard for aminations.[1] DIPEA is preferred to minimize quaternization byproducts.[1] |
| Base (Inorganic) | K2CO3 , Cs2CO3, KF | Used for phenols/thiols or when non-nucleophilic bases are required.[1] KF in water is a "green" alternative [2]. |
| Temperature | 80°C – 130°C | 3,6-dichloro substrates react at 80-100°C. 3,4,5-trichloro substrates often require 120°C+ for efficient conversion. |
Validated Experimental Protocols
Protocol A: Mono-Amination of 3,6-Dichloropyridazine
Target: Synthesis of 3-amino-6-chloropyridazine derivatives.
Rationale: n-Butanol is selected as the solvent to permit high-temperature reflux while maintaining solubility of the polar intermediate.
-
Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 equiv) and n-butanol (5-10 volumes).
-
Addition: Add the amine (1.1 – 1.2 equiv). Note: If the amine is a hydrochloride salt, add 2.5 equiv of DIPEA.
-
Reaction: Heat to reflux (approx. 118°C) for 12–24 hours. Monitor by HPLC/TLC.
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with cold ethanol/water.
-
If soluble: Concentrate n-BuOH under reduced pressure. Dilute residue with EtOAc, wash with water and brine.[1] Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).[1]
Protocol B: Regioselective Amination of 3,4,5-Trichloropyridazine
Target: Synthesis of 4-amino-3,5-dichloropyridazine.
Rationale: The C4 position is the most reactive.[2] High temperature is required to overcome steric crowding from flanking chlorines.
-
Setup: Charge a pressure tube or sealed vessel with 3,4,5-trichloropyridazine (1.0 equiv).[1]
-
Solvent/Reagent: Add Ethanol saturated with Ammonia gas (or use 7N NH3 in MeOH).[1]
-
Reaction: Seal the vessel and heat to 120–130°C for 5 hours [1].
-
Workup: Cool carefully (vessel under pressure). Vent. Concentrate the mixture in vacuo.
-
Isolation: Resuspend the residue in chloroform or EtOAc, heat to reflux briefly to extract, filter off inorganic salts (NH4Cl), and concentrate the filtrate.
-
Yield: The major product is 4-amino-3,5-dichloropyridazine (mp 176-178°C).[3]
Protocol C: Alkoxylation (Methoxy-Dechlorination)
Target: Synthesis of 3-chloro-6-methoxypyridazine.
Rationale: Alkoxides are stronger nucleophiles than amines.[1] Exothermic control is vital to prevent bis-substitution.
-
Preparation: In a dry flask under N2, dissolve Sodium Metal (1.05 equiv) in dry Methanol to generate NaOMe in situ. Alternatively, use commercial NaOMe solution.
-
Addition: Cool the methoxide solution to 0°C. Slowly add a solution of 3,6-dichloropyridazine (1.0 equiv) in MeOH dropwise over 30 mins.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Note: Reflux may be required for sterically hindered alcohols.[1]
-
Quench: Quench with a small amount of water or dilute HCl (to pH 7).
-
Workup: Remove MeOH under vacuum. Extract aqueous residue with DCM or EtOAc.[1]
-
Safety: Chloropyridazines are skin sensitizers.[1] Handle with gloves in a fume hood.[1]
Regioselectivity Decision Tree
Use this logic flow to determine the expected product outcome for poly-chlorinated substrates.
Figure 2: Regioselectivity map.[1] Note the divergence in reactivity sites between the di- and tri-chloro scaffolds.
Troubleshooting & Tips
-
Hydrolysis: If a pyridazinone (C=O) byproduct is observed, ensure solvents are dry.[1] 3,6-dichloropyridazine hydrolyzes to 6-chloropyridazin-3-one in the presence of acetate/water at high temperatures [3].
-
Solubility: If the starting material precipitates upon adding amine, switch to a more polar aprotic solvent like DMSO or NMP.[1]
-
Reaction Stalling: If the reaction stalls at 50% conversion, add 0.5 equiv of additional base (DIPEA) or increase temperature by 10°C. The HCl generated can protonate the amine nucleophile, deactivating it.
References
Protocol for reacting morpholine with 3,6-dichloropyridazine
Application Note: Selective Synthesis of Morpholinopyridazines
Abstract & Scope
This technical guide outlines the optimized protocols for the nucleophilic aromatic substitution (
Scientific Background & Mechanism
Reaction Mechanism ( )
The pyridazine ring is electron-deficient due to the presence of two nitrogen atoms, which exert a strong inductive effect (
-
Nucleophilic Attack: The nitrogen lone pair of morpholine attacks the C3 (or C6) position of 3,6-dichloropyridazine.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Aromatization: Chloride is eliminated as a leaving group, restoring aromaticity.
Selectivity Control
-
Mono-substitution: Achieved by controlling stoichiometry (limiting morpholine) and temperature (refluxing ethanol/acetonitrile). The introduction of the first morpholine ring donates electron density into the ring via resonance, slightly deactivating it toward a second attack, which aids selectivity.
-
Bis-substitution: Requires excess morpholine and higher temperatures (neat reflux or high-boiling solvents like DMF) to overcome the deactivation from the first substitution.
Figure 1: Stepwise nucleophilic aromatic substitution pathway.
Experimental Design Considerations
| Parameter | Method A (Mono-Substitution) | Method B (Bis-Substitution) |
| Stoichiometry | 1.0 eq Pyridazine : 2.2 eq Morpholine | 1.0 eq Pyridazine : >5.0 eq Morpholine |
| Solvent | Ethanol (EtOH) or Acetonitrile (MeCN) | Neat Morpholine or DMF |
| Temperature | Reflux ( | |
| Reaction Time | 2--6 Hours | 12--24 Hours |
| Base | Excess Morpholine or | Excess Morpholine |
Detailed Protocols
Safety Pre-Check
-
3,6-Dichloropyridazine: Toxic if swallowed. Causes skin and serious eye irritation.[1][2] Handle in a fume hood.
-
Morpholine: Flammable liquid, corrosive.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Method A: Synthesis of 3-Chloro-6-morpholinopyridazine (Mono)
Target: Selective replacement of one chlorine atom.
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and Ethanol (30 mL). Stir until dissolved.
-
Addition: Add Morpholine (1.9 mL, 22.0 mmol) dropwise over 5 minutes.
-
Note: Alternatively, use 1.0 eq Morpholine and 1.2 eq Triethylamine (
) to conserve Morpholine.
-
-
Reaction: Heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Check TLC (Hexane:EtOAc 7:3). Starting material (
) should disappear; Mono-product ( ) appears.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in water (20 mL) and stir vigorously for 15 minutes. The product typically precipitates as a solid.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (
). -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Method B: Synthesis of 3,6-Dimorpholinopyridazine (Bis)
Target: Replacement of both chlorine atoms.
-
Setup: Equip a 50 mL pressure tube or RBF with a condenser.
-
Reagents: Add 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and Morpholine (5.0 mL, ~57 mmol). No additional solvent is required (Morpholine acts as solvent and base).
-
Reaction: Heat to
(oil bath) for 16–24 hours.-
Note: If using a solvent, use DMF at
.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.
-
-
Isolation: The bis-product is generally less soluble in water than the mono-product and should precipitate. Filter the solid.[3]
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate.
-
Expected Yield: 80–90%
-
Workflow Visualization
Figure 2: Decision tree and workflow for mono- vs. bis-functionalization.
Characterization & Analytical Data
To validate your product, perform the following analyses:
-
1H NMR (Mono-Product):
-
Look for the loss of symmetry in the pyridazine ring protons.
-
Pyridazine protons: Two doublets (
) around 7.0–7.5 ppm. -
Morpholine protons: Two multiplets (4H each) around 3.5–3.8 ppm.
-
-
1H NMR (Bis-Product):
-
Look for a symmetrical singlet for the pyridazine protons (approx 7.0 ppm).
-
Morpholine signals will integrate for 16 protons total (8H next to N, 8H next to O).
-
-
Mass Spectrometry (LC-MS):
-
Mono:
(showing characteristic 3:1 Chlorine isotope pattern). -
Bis:
(no Chlorine isotope pattern).
-
References
-
ChemicalBook. (n.d.). 3,6-Dichloropyridazine Properties and Safety. Retrieved from
-
PubChem. (2025).[4] 3-Chloro-6-methoxypyridazine (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Sherif, M. H., et al. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11). Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine (Physical Properties Reference). Retrieved from
Sources
Solvent Selection for 3,6-Dimorpholinopyridazine Synthesis: A Comparative Analysis of Dioxane and DMF
Application Note & Protocol Guide
Introduction: The Critical Role of Solvent in the Synthesis of 3,6-Dimorpholinopyridazine
3,6-Dimorpholinopyridazine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and morpholine. The choice of solvent in this transformation is a critical parameter that significantly influences reaction kinetics, product yield, purity, and the overall efficiency and safety of the process. This application note provides a detailed comparative analysis of two commonly employed solvents, 1,4-dioxane and N,N-dimethylformamide (DMF), for the synthesis of 3,6-dimorpholinopyridazine. By examining the underlying chemical principles and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic endeavors.
The SNAr mechanism in this context involves the attack of the nucleophilic morpholine on the electron-deficient pyridazine ring, forming a Meisenheimer complex as a key intermediate. The solvent plays a crucial role in stabilizing this charged intermediate, thereby facilitating the reaction. Both dioxane, an ethereal solvent, and DMF, a polar aprotic solvent, can fulfill this role, yet their distinct physicochemical properties lead to different outcomes in the synthesis.
Comparative Analysis: Dioxane vs. DMF
The selection between dioxane and DMF for the synthesis of 3,6-dimorpholinopyridazine is not a trivial choice and involves a trade-off between reaction efficiency, ease of work-up, and safety considerations.
Reaction Kinetics and Conditions
1,4-Dioxane: As a moderately polar solvent (dielectric constant, ε ≈ 2.2), dioxane is capable of solvating the reactants and the transition state to a sufficient extent to promote the SNAr reaction. Reactions in dioxane often require elevated temperatures, typically at or near the solvent's boiling point (101 °C), to achieve a reasonable reaction rate. The reaction of 3,6-dichloropyridazine with morpholine in refluxing dioxane has been reported to proceed to completion, albeit sometimes requiring extended reaction times.
N,N-Dimethylformamide (DMF): DMF is a highly polar aprotic solvent (ε ≈ 37) that excels at solvating charged intermediates, such as the Meisenheimer complex formed during the SNAr reaction.[1] This strong solvation significantly accelerates the reaction rate, often allowing for lower reaction temperatures and shorter reaction times compared to dioxane.[2][3] The use of DMF can be particularly advantageous when dealing with less reactive substrates or when aiming for high-throughput synthesis.
Work-up and Purification
A significant practical difference between using dioxane and DMF lies in the post-reaction work-up.
1,4-Dioxane: Dioxane is miscible with water, which can complicate aqueous work-up procedures. However, its relatively lower boiling point compared to DMF facilitates its removal by rotary evaporation. Purification of the product from a dioxane reaction mixture is often straightforward, typically involving precipitation and filtration or standard chromatographic techniques.
N,N-Dimethylformamide (DMF): The high boiling point of DMF (153 °C) makes its removal by evaporation challenging, especially for thermally sensitive products.[4] Furthermore, DMF is highly water-miscible, which can lead to difficulties in extracting the product into an organic solvent during aqueous work-up.[5] Techniques such as azeotropic distillation with toluene or repeated aqueous washes, sometimes with the addition of lithium chloride to enhance the partitioning of DMF into the aqueous phase, are often necessary to remove residual DMF.[5][6]
Safety and Environmental Considerations
Both dioxane and DMF present significant health and environmental concerns that must be carefully managed.
1,4-Dioxane: Dioxane is a suspected human carcinogen and can form explosive peroxides upon prolonged exposure to air.[7][8] Its high water solubility and resistance to biodegradation make it a persistent environmental pollutant.[7]
N,N-Dimethylformamide (DMF): DMF is classified as a substance that is toxic to reproduction.[9] It is also a skin and eye irritant. From an environmental perspective, while biodegradable, its widespread use contributes to solvent waste streams.
The choice of solvent should, therefore, be made with a thorough risk assessment and adherence to appropriate safety protocols.
Data Summary: Dioxane vs. DMF for 3,6-Dimorpholinopyridazine Synthesis
| Parameter | 1,4-Dioxane | N,N-Dimethylformamide (DMF) |
| Polarity (Dielectric Constant) | Low (2.2) | High (37) |
| Boiling Point | 101 °C | 153 °C |
| Reaction Temperature | Typically reflux (101 °C) | Often lower temperatures possible |
| Reaction Time | Generally longer | Generally shorter |
| Work-up | Easier solvent removal | Challenging solvent removal |
| Safety Concerns | Suspected carcinogen, peroxide formation | Reproductive toxicity |
| Environmental Impact | Persistent in water | Biodegradable but contributes to waste |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,6-dimorpholinopyridazine using both dioxane and DMF.
Protocol 1: Synthesis in 1,4-Dioxane
This protocol is adapted from established procedures for the synthesis of 3,6-disubstituted pyridazines.
Materials:
-
3,6-Dichloropyridazine
-
Morpholine
-
1,4-Dioxane (anhydrous)
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
Add morpholine (2.2 - 2.5 eq) to the solution.
-
Add triethylamine (2.2 - 2.5 eq) to act as an acid scavenger.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 3,6-dimorpholinopyridazine.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is a representative procedure based on the general principles of SNAr reactions in DMF.
Materials:
-
3,6-Dichloropyridazine
-
Morpholine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (or another suitable base)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
High-vacuum pump (for solvent removal)
-
Extraction and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF.
-
Add morpholine (2.2 - 2.5 eq) to the solution.
-
Add powdered anhydrous potassium carbonate (2.5 - 3.0 eq) as the base.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration and wash thoroughly with water to remove residual DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
For removal of tenacious DMF, the crude product can be co-evaporated with toluene or subjected to multiple washes with a 5% LiCl aqueous solution during an extraction workup with a suitable organic solvent (e.g., ethyl acetate), followed by drying and solvent evaporation.[5][6]
-
Purify the product by recrystallization or column chromatography as needed.
Visualization of the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of 3,6-dimorpholinopyridazine.
Caption: General workflow for the synthesis of 3,6-Dimorpholinopyridazine.
Conclusion and Recommendations
The choice between dioxane and DMF for the synthesis of 3,6-dimorpholinopyridazine is a critical decision that impacts multiple aspects of the chemical process.
-
For rapid reaction kinetics and potentially higher throughput, DMF is the superior choice. Its high polarity effectively stabilizes the reaction intermediates, leading to faster conversions at lower temperatures.
-
When ease of work-up and solvent removal are prioritized, dioxane is a more favorable option. Its lower boiling point simplifies post-reaction processing.
-
From a safety and environmental standpoint, both solvents present significant hazards. Strict adherence to safety protocols and consideration of green chemistry principles are paramount regardless of the solvent selected. Whenever possible, exploring greener solvent alternatives should be a priority in process development.
Ultimately, the optimal solvent choice will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired balance between reaction efficiency, processability, and safety. The protocols and comparative data provided in this application note serve as a comprehensive guide to aid researchers in making an informed and scientifically sound decision for the synthesis of 3,6-dimorpholinopyridazine.
References
-
European Chemicals Agency. (n.d.). N,N-dimethylformamide. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
American Chemical Society. (2019, August 5). 1,4-Dioxane. Retrieved from [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Gawande, M. B., et al. (2016). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 45(22), 6370-6411.
-
Organic Chemistry Portal. (n.d.). Work-up. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,4-Dioxane. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. acs.org [acs.org]
- 9. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
Scalable synthesis routes for 3,6-bis(morpholino)pyridazine
Application Note & Protocol
Scalable Synthesis of 3,6-bis(morpholino)pyridazine: A Comprehensive Guide for Pharmaceutical and Chemical Research
Abstract: This document provides a detailed and scalable synthetic protocol for 3,6-bis(morpholino)pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyridazine derivatives are recognized as privileged structures in drug design, with many exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth examination of a robust synthetic route starting from the key precursor, 3,6-dichloropyridazine. We present a step-by-step methodology, mechanistic insights, scalability considerations, and detailed characterization data to ensure reliable and reproducible synthesis on both laboratory and pilot scales.
Synthetic Strategy and Mechanistic Rationale
The most efficient and scalable route to 3,6-bis(morpholino)pyridazine is through a double nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the commercially available or readily synthesized 3,6-dichloropyridazine as the electrophilic substrate and morpholine as the nucleophile.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when sufficiently activated by electron-withdrawing groups.[3][4] The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This electronic property makes the carbon atoms, particularly those at the C3 and C6 positions, highly susceptible to attack by nucleophiles.[5]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition Step: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization.
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).
This process occurs sequentially at both the C3 and C6 positions to yield the final 3,6-bis(morpholino)pyridazine product. The use of a base is critical to neutralize the HCl generated in situ, which would otherwise protonate the morpholine, rendering it non-nucleophilic.
Overall Reaction Scheme
The synthetic transformation is a straightforward and high-yielding process, as depicted below.
Caption: Overall synthesis of 3,6-bis(morpholino)pyridazine.
Protocol 1: Scalable Synthesis of 3,6-Dichloropyridazine
For a truly scalable and cost-effective process, the ability to synthesize the key starting material is paramount. 3,6-Dichloropyridazine can be efficiently prepared from 3,6-dihydroxypyridazine (maleic hydrazide) via chlorination with phosphorus oxychloride (POCl₃).[6]
Reagents and Parameters
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |
| 3,6-Dihydroxypyridazine | 112.09 | 1.0 | 11.20 g (100 mmol) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | 27.5 mL (46.00 g, 300 mmol) |
| Chloroform (CHCl₃) | 119.38 | - | 150 mL |
Step-by-Step Procedure
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet), and a temperature probe.
-
Charging Reagents: In a well-ventilated fume hood, charge the flask with 3,6-dihydroxypyridazine (11.20 g, 100 mmol) and chloroform (150 mL).
-
Addition of POCl₃: Slowly add phosphorus oxychloride (27.5 mL, 300 mmol) to the stirred suspension. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 65°C and maintain stirring for 3.5-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas. Perform this in a fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure 3,6-dichloropyridazine as a white to off-white solid.[6] A typical yield is around 86%.[6]
Protocol 2: Synthesis of 3,6-bis(morpholino)pyridazine
This protocol details the double nucleophilic substitution reaction to form the final product.
Materials, Equipment, and Parameters
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |
| 3,6-Dichloropyridazine | 148.99 | 1.0 | 14.9 g (100 mmol) |
| Morpholine | 87.12 | 2.2 | 19.0 mL (19.2 g, 220 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 34.5 g (250 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 200 mL |
-
Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet, heating mantle, temperature controller.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3,6-bis(morpholino)pyridazine.
Step-by-Step Procedure
-
Reactor Setup: Assemble the reaction apparatus as described in section 3.1 and ensure the system is under a dry nitrogen atmosphere.
-
Charge Reagents: Charge the flask with 3,6-dichloropyridazine (14.9 g, 100 mmol), anhydrous potassium carbonate (34.5 g, 250 mmol), and N,N-Dimethylformamide (DMF, 200 mL).
-
Scientist's Note: K₂CO₃ acts as a heterogeneous base to neutralize the HCl formed during the substitution. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively free, enhancing its reactivity.
-
-
Morpholine Addition: Begin stirring the suspension and add morpholine (19.0 mL, 220 mmol) dropwise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 110-120°C and maintain for 6-12 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 L of cold water while stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove DMF and inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained as a white or pale yellow solid with high purity. Further purification via recrystallization (e.g., from ethanol or isopropanol) can be performed if necessary.
Scalability and Safety Considerations
-
Exotherm Management: On a larger scale, the initial addition of morpholine and the quenching of the POCl₃ reaction can be significantly exothermic. Ensure adequate cooling capacity and slow, controlled addition rates.
-
Reagent Quality: Use anhydrous solvents and reagents where specified to prevent side reactions and ensure high yields.
-
Safety Precautions:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Morpholine: Corrosive and flammable. Avoid inhalation and skin contact.
-
DMF: A potential reproductive toxin. Handle with care and avoid exposure.
-
Quenching Steps: The quenching of POCl₃ and the neutralization of the acidic solution generate heat and gas. Perform these steps slowly and behind a blast shield on a larger scale.
-
References
-
Khan, M. E. I., et al. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Synthesis. [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]
-
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]
-
Zhejiang Celestial Pharmaceuticals Co., Ltd. (2021). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. API Manufacturer-ZCPC. [Link]
- Shandong Youbang Biochemical Technology Co., Ltd. (2015). Method for synthetizing 3,6-dichloropyridazine.
-
Durham University. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Yıldırım, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 734. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Purification methods for 3,6-Dimorpholinopyridazine crude product
Welcome to the Heterocycle Synthesis Support Center.
You have reached the Tier 3 Technical Support guide for 3,6-Dimorpholinopyridazine . This document is designed for researchers encountering difficulties in isolating high-purity (>98%) material following the nucleophilic aromatic substitution (
Unlike standard "cookbook" procedures, this guide focuses on the causality of impurity formation and provides self-validating purification workflows.
Part 1: The Impurity Profile (Know Your Enemy)
Before selecting a method, you must identify what you are removing. The crude product typically contains three distinct classes of impurities based on the reaction kinetics:
| Impurity Class | Specific Compound | Origin | Physicochemical Behavior |
| The "Nemesis" | 3-chloro-6-morpholinopyridazine | Incomplete reaction (monosubstitution). | Critical: Similar solubility to product; difficult to remove via simple recrystallization. |
| The Salts | Morpholine Hydrochloride | Byproduct of | Highly water-soluble; insoluble in non-polar organics. |
| The Neutrals | 3,6-Dichloropyridazine | Unreacted starting material.[1] | Non-basic (mostly); highly soluble in non-polar solvents. |
| The Tars | Pyridazine Oligomers | Thermal degradation/oxidation. | High molecular weight; often colored (yellow/brown). |
Part 2: Primary Purification Workflow (Recrystallization)
Recommendation: Use this as your standard "first-pass" method. Principle: 3,6-Dimorpholinopyridazine exhibits a steep solubility curve in lower alcohols (soluble hot, insoluble cold), whereas the morpholine salts are soluble in the cold mother liquor or can be washed away with water beforehand.
Protocol A: The Ethanol/Water System
-
Pre-Treatment (Salt Removal):
-
Dissolution:
-
Transfer the dried cake to a flask.
-
Add Ethanol (95% or absolute) . Start with 5 mL per gram of crude.
-
Heat to reflux (
C). -
Checkpoint: If the solution is not clear, add ethanol in 1 mL increments until dissolved. If dark particles remain (tars/inorganic salts), perform a hot filtration through a Celite pad.
-
-
Crystallization:
-
Remove from heat and allow to cool slowly to room temperature (stirring is optional but recommended for uniform particle size).
-
Transfer to an ice bath (
C) for 1 hour.
-
-
Isolation:
Part 3: Troubleshooting & Advanced Purification
If Protocol A fails to achieve >98% purity (specifically if the monosubstituted impurity persists), use the logic below.
Scenario 1: The "Nemesis" Impurity Persists (3-chloro-6-morpholinopyridazine)
-
Diagnosis: HPLC/TLC shows a spot running slightly faster (less polar) than your product.
-
Why Recrystallization Failed: The structural similarity between the mono- and di-substituted products allows the impurity to co-crystallize in the lattice.
-
Solution: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10).
-
Note: The diprotic nature of the product makes it streak on silica. Add 1% Triethylamine to the mobile phase to sharpen the bands.
-
Scenario 2: Colored Impurities (Yellow/Brown Tars)
-
Solution: Adsorption.
Scenario 3: "Oiling Out" Instead of Crystallizing
-
Cause: Solvent polarity is too high, or the solution is too concentrated.
-
Fix: Re-dissolve in the hot solvent. Add a dropwise "anti-solvent" (e.g., Hexane or Diethyl Ether ) until persistent turbidity is observed. Cool slowly.
Part 4: Visual Decision Logic
The following diagram illustrates the decision matrix for purifying this specific pyridazine derivative.
Caption: Decision tree for selecting the appropriate purification vector based on impurity profiling.
Part 5: Frequently Asked Questions (FAQ)
Q1: My product has a melting point range of 170-175°C, but literature says higher. Why? A: A wide melting point range (>2°C) indicates impure crystal lattice. This is often due to the monosubstituted impurity (3-chloro-6-morpholinopyridazine). Check your reaction completion before workup. If the starting material (3,6-dichloropyridazine) was not fully consumed, you must use chromatography (See Scenario 1).
Q2: Can I use Acid/Base extraction to clean this? A: Yes, but with caution.
-
Dissolve crude in 1M HCl (Product is basic
goes into water). -
Wash aqueous layer with DCM (Removes neutral tars and unreacted dichloropyridazine).
-
Basify aqueous layer with NaOH to pH 10.[2]
-
Extract product back into DCM . Warning: 3,6-Dimorpholinopyridazine has moderate water solubility even in basic conditions due to the polar morpholine oxygen. You may lose yield in the aqueous waste.
Q3: Why do you recommend Triethylamine (TEA) for the column? A: The morpholine nitrogens are basic. They interact with the acidic silanols on the silica gel, causing "tailing" (streaking) which ruins separation. TEA blocks these sites.
References
-
Synthesis and Anticancer Activity of 3,6-Disubstituted Pyridazines. National Institutes of Health (PMC). Detailed protocols on nucleophilic substitution of 3,6-dichloropyridazine and purification via flash chromatography.
-
Preparation of Substituted Pyridazines. Google Patents (US4628088A). Describes recrystallization of morpholine-substituted pyridazines using acetone/hexanes and ethanol systems.
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Provides solubility data for similar pyridazine derivatives, supporting the use of Ethanol and Water as differential solvents.
Sources
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 3. DSpace [cora.ucc.ie]
- 4. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Residual 3,6-Dichloropyridazine
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3,6-dichloropyridazine as a synthetic intermediate and encounter challenges in removing the unreacted starting material from their reaction mixtures. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and effectively troubleshoot your purification processes.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a significant amount of starting material left. Did my reaction fail?
Not necessarily. Many reactions, particularly nucleophilic aromatic substitutions (SNAr) on electron-deficient heterocycles like 3,6-dichloropyridazine, may not proceed to 100% completion.[1][2] It is common to have residual starting material. The key is to have a robust purification strategy in place.
Q2: 3,6-Dichloropyridazine is co-eluting with my product during column chromatography. What should I do?
This is a common issue, especially if your product has a polarity similar to the starting material. You can address this by:
-
Optimizing your solvent system: Systematically test different solvent ratios, or switch to a completely different eluent system. Sometimes, adding a small amount of a third solvent can dramatically improve separation.
-
Changing the stationary phase: If you are using standard silica gel, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18) for reversed-phase chromatography.[3]
Q3: I tried to remove the unreacted 3,6-dichloropyridazine with an aqueous wash, but it's still present in my organic layer. Why?
3,6-Dichloropyridazine is sparingly soluble to insoluble in water.[4] Therefore, a simple aqueous wash is generally ineffective for its removal. The compound has a relatively non-polar character (XLogP3 ≈ 1.7) and prefers to remain in common organic extraction solvents like ethyl acetate or dichloromethane.[5]
Q4: Is there a quick way to get rid of small amounts of 3,6-dichloropyridazine without running a column?
Yes, for small-scale reactions or for removing trace amounts, using a scavenger resin is an excellent and highly efficient method.[6][7] These are polymer-supported reagents that covalently bind to the unreacted starting material, allowing for its removal by simple filtration.[8]
Purification Strategy & Troubleshooting Guide
The effective removal of unreacted 3,6-dichloropyridazine hinges on exploiting the differences in physical and chemical properties between it and your desired product. Typically, nucleophilic substitution reactions on 3,6-dichloropyridazine replace one or both chlorine atoms with a more polar functional group, leading to a product with significantly different properties.
Decision Workflow for Purification
The choice of purification method depends on the reaction scale, the nature of your product (solid vs. oil), and the purity requirements. The following decision tree can guide your strategy.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Method 1: Purification by Recrystallization
Principle: This technique leverages the solubility differences between your product and the unreacted 3,6-dichloropyridazine in a specific solvent at different temperatures. The goal is to find a solvent that solubilizes your product at high temperatures but not at low temperatures, while keeping the starting material dissolved at all temperatures (or vice versa). Since products of SNAr are often more polar and may have hydrogen bonding capabilities, they frequently have different solubility profiles than the flatter, more symmetric starting material.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). A good solvent will dissolve the solid when hot but allow it to crash out upon cooling.[9]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen solvent to start.
-
Heating: Heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point until all the solid dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved 3,6-dichloropyridazine.
-
Drying: Dry the purified crystals under a vacuum. Check the purity by TLC, NMR, or LC-MS.
Troubleshooting:
-
Oiling Out: If the product separates as an oil, try using a larger volume of solvent, a different solvent, or cool the solution more slowly.
-
Poor Recovery: The starting material may be co-precipitating. Try a different solvent system where the solubility difference is more pronounced.
Method 2: Purification by Flash Column Chromatography
Principle: This is the most versatile method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[10] 3,6-Dichloropyridazine is moderately polar. Products from nucleophilic substitution are usually more polar and will therefore have a lower Rf value (move more slowly on the column) than the starting material.
Step-by-Step Protocol:
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system should give your product an Rf of ~0.3 and show good separation from the 3,6-dichloropyridazine spot.[9] Common solvent systems are gradients of ethyl acetate in hexanes or dichloromethane/methanol.
-
Column Packing: Prepare a column with silica gel, packing it as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Run the column, starting with the eluent determined by TLC. You can run it isocratically (same solvent mixture throughout) or by gradually increasing the polarity (gradient elution) to first elute the less polar 3,6-dichloropyridazine, followed by your more polar product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Table: Common Solvents for Chromatography
| Solvent | Polarity Index | Notes |
| Hexane / Heptane | 0.1 | Non-polar mobile phase component. |
| Toluene | 2.4 | Can improve separation for aromatic compounds. |
| Diethyl Ether | 2.8 | Less polar than Ethyl Acetate. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar mobile phase component. |
| Acetonitrile | 5.8 | Used in both normal and reversed-phase. |
| Ethanol / Methanol | 5.2 / 5.1 | Highly polar; used to elute very polar compounds. |
Method 3: Quenching with a Nucleophilic Scavenger Resin
Principle: This is a modern purification technique that uses a solid-supported reagent (a resin) with a nucleophilic functional group (e.g., an amine).[6] The resin reacts with and covalently binds the unreacted electrophilic 3,6-dichloropyridazine. Because the reacted starting material is now attached to a solid polymer bead, it can be removed from the product solution by simple filtration.[8] This method is ideal for driving reactions to completion by using an excess of the starting material and then easily removing that excess.
Caption: A typical workflow for scavenger resin purification.
Step-by-Step Protocol:
-
Resin Selection: Choose a resin with a nucleophilic functional group. Amine-based resins like ISOLUTE® Si-Trisamine or MP-Trisamine are excellent choices for scavenging electrophiles.[11]
-
Quantify Excess Reagent: If possible, estimate the amount of unreacted 3,6-dichloropyridazine in your mixture using 1H NMR with an internal standard or by quantitative LC-MS. If not, assume all excess starting material remains.
-
Add Resin: To the crude reaction solution, add the scavenger resin. A common practice is to use 2-3 equivalents of the resin's functional group for every equivalent of excess electrophile.
-
Reaction: Stir the mixture at room temperature. The scavenging reaction time can range from 1 to 24 hours. Monitor the disappearance of the 3,6-dichloropyridazine spot by TLC or LC-MS. Gentle heating (e.g., 40 °C) can accelerate the process.
-
Filtration: Once the scavenging is complete, filter the mixture through a simple filter funnel (e.g., a fritted glass funnel or a cotton plug in a pipette) to separate the resin beads from the solution containing your product.
-
Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
References
-
Amerigo Scientific. Scavenger Resins. [Link]
- Google Patents. (1997).
-
Biotage. Metal scavengers for organic purification. [Link]
-
Wikipedia. Scavenger resin. [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis. [Link]
- Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine.
-
Semantic Scholar. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
- Google Patents. (1961).
-
Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine. [Link]
-
MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
-
National Center for Biotechnology Information. 3,6-Dichloropyridazine. PubChem Compound Summary for CID 67331. [Link]
- Google Patents. (2021).
-
Patsnap. Method for synthetizing 3,6-dichloropyridazine. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
-
Journal of Heterocyclic Chemistry. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. [Link]
-
University of Babylon. Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. [Link]
-
ResearchGate. (2020). Triplet quenching experiments. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Technical Support Center: Synthesis of 3,6-Dimorpholinopyridazine and Management of Common Impurities
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of 3,6-Dimorpholinopyridazine. Our focus is on identifying, understanding, and mitigating the formation of common impurities to ensure the synthesis of a high-purity final product.
The primary and most efficient route to synthesizing 3,6-Dimorpholinopyridazine involves a nucleophilic aromatic substitution (SNAr) reaction. This process uses the commercially available 3,6-dichloropyridazine as the starting material and morpholine as the nucleophile. While seemingly straightforward, this reaction is susceptible to several side reactions and process-related issues that can lead to significant impurities, complicating purification and compromising final product quality.
Section 1: The Core Synthetic Pathway
The synthesis is typically a one-step process where two equivalents of morpholine displace the two chlorine atoms on the pyridazine ring. The reaction is often facilitated by heat and may be carried out in the presence of a base to scavenge the HCl generated during the reaction.
Caption: Overall synthetic workflow for 3,6-Dimorpholinopyridazine.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, explaining the root causes and providing actionable solutions.
Issue 1: Significant Amount of Mono-Substituted Impurity Detected
Question: My post-reaction analysis (LC-MS) shows a major peak corresponding to my desired product, but also a significant impurity with a mass of 213.5 g/mol . What is this, and how can I prevent its formation?
Answer: This impurity is almost certainly 3-chloro-6-morpholinopyridazine , the mono-substituted intermediate. Its formation indicates that the reaction has not gone to completion. The nucleophilic substitution occurs in a stepwise manner, and the second substitution is often slower than the first due to electronic and steric effects.
Causality & Solution:
-
Insufficient Morpholine: The stoichiometry requires at least two equivalents of morpholine for every equivalent of 3,6-dichloropyridazine. One equivalent is consumed as the nucleophile, and the second acts as a base to neutralize the generated HCl. Using a slight excess (e.g., 2.2-2.5 equivalents) or including a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can drive the reaction towards the di-substituted product.
-
Low Reaction Temperature or Short Reaction Time: The second substitution step requires a higher activation energy. If the reaction temperature is too low or the duration is too short, the reaction may stall at the intermediate stage.
-
Optimization: Increase the reaction temperature (refluxing in solvents like n-butanol or dioxane is common) and monitor the reaction by TLC or HPLC until the mono-substituted intermediate is no longer observed.[1]
-
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or dioxane are generally effective.
Issue 2: Presence of a Highly Polar, Water-Soluble Impurity
Question: My crude product contains a polar impurity that is difficult to remove with standard organic solvents. I suspect it might be a pyridazinone derivative. How does this form and how can I avoid it?
Answer: You are likely observing the formation of 6-morpholinopyridazin-3(2H)-one or related hydrolysis products. The chloro-substituents on the electron-deficient pyridazine ring are susceptible to hydrolysis, especially under harsh conditions.[2]
Causality & Solution:
-
Presence of Water: The most common cause is the presence of water in the reaction mixture, which can act as a nucleophile. This is exacerbated at high temperatures.
-
Optimization: Ensure all reagents and solvents are anhydrous. Using freshly distilled solvents and drying morpholine over molecular sieves can significantly reduce the formation of this impurity. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the system.
-
-
Reaction Temperature: While heat is necessary to drive the reaction to completion, excessive temperatures for prolonged periods can accelerate the rate of hydrolysis.
-
Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to full conversion. A temperature screen (e.g., 80°C, 100°C, 120°C) while monitoring for both product formation and the hydrolysis byproduct is recommended.
-
Issue 3: Low Yield and Unreacted Starting Material
Question: My reaction yield is poor, and a significant amount of the starting material, 3,6-dichloropyridazine, remains even after prolonged heating. What could be the issue?
Answer: This problem typically points to issues with reagent quality, reaction conditions, or inefficient activation of the substrate.
Causality & Solution:
-
Reagent Quality: The morpholine may be of low purity or contain excess water. The 3,6-dichloropyridazine starting material itself may be impure. It is known that crude 3,6-dichloropyridazine can contain impurities from its synthesis that may inhibit the reaction.[3]
-
Optimization: Use high-purity reagents. If the quality is suspect, purify the 3,6-dichloropyridazine by recrystallization before use.
-
-
Insufficient Heat: As mentioned, the reaction requires sufficient thermal energy. Ensure your heating apparatus is reaching and maintaining the target temperature.
-
Mixing: In a heterogeneous mixture, poor stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.
Section 3: Analytical Methodologies for Impurity Profiling
Proper identification and quantification of impurities are critical. The following are standard protocols for analyzing the purity of 3,6-Dimorpholinopyridazine.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Analytical Identification |
| 3,6-Dichloropyridazine | Cl-C₄H₂N₂-Cl | 148.98 | Detected by GC-MS or LC-MS. Less polar than the product. |
| 3-Chloro-6-morpholinopyridazine | C₈H₁₀ClN₃O | 213.64 | Key intermediate. Detected by LC-MS. Elutes between starting material and product on reverse-phase HPLC. |
| 6-Morpholinopyridazin-3(2H)-one | C₈H₁₁N₃O₂ | 195.19 | Hydrolysis byproduct. More polar. Detected by LC-MS. |
Experimental Protocols
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a 50:50 mixture of water and acetonitrile to a concentration of ~1 mg/mL.
Protocol 3.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described in Protocol 3.1.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Analysis: Extract the ion chromatograms for the expected masses of the product (m/z 249.1 for [M+H]⁺) and the key impurities listed in Table 1 (m/z 149.0 for [M+H]⁺, 214.1 for [M+H]⁺, and 196.2 for [M+H]⁺).
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of 3,6-Dimorpholinopyridazine? A1: High-boiling polar aprotic solvents are generally preferred. n-Butanol, 1,4-dioxane, and N,N-Dimethylformamide (DMF) are commonly used as they allow the reaction to be heated to temperatures sufficient to drive the second substitution. The choice may depend on downstream processing and purification preferences.
Q2: Is it necessary to use a base in this reaction? A2: While using an excess of morpholine can serve as both a nucleophile and a base, adding a non-nucleophilic tertiary amine like triethylamine (TEA) or DIPEA can be more efficient. This frees up the morpholine to act solely as a nucleophile, potentially improving reaction kinetics and ensuring the complete neutralization of the generated HCl.
Q3: How can I effectively purify the final product? A3: The most common purification method is recrystallization. A suitable solvent system is typically an alcohol/water mixture (e.g., ethanol/water) or ethyl acetate/hexanes. If significant impurities remain, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is an effective alternative.[4][5]
Q4: What spectroscopic methods can confirm the final structure? A4: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are essential. In the ¹H NMR spectrum of the pure product, you should observe two distinct triplets for the morpholine protons and a singlet for the two equivalent protons on the pyridazine ring. HRMS will confirm the elemental composition.
Section 5: Visualizing Impurity Formation Pathways
The following diagram illustrates the main synthetic route and the formation pathways of the two most common impurities.
Caption: Reaction pathways leading to the desired product and key impurities.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(52), 31035–31054. [Link]
-
Case, F. H., & Strohm, P. F. (1961). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. Journal of Organic Chemistry, 26(11), 4543-4545. [Link]
- Sherlock, M. H. (1961). U.S. Patent No. 3,004,027. U.S.
-
Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Boruwa, J., et al. (2006). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Organic Letters, 8(23), 5393-5395. [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
Patsnap. (2015). Method for synthetizing 3,6-dichloropyridazine. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2016). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- Google Patents. (2021).
-
Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved February 25, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to CDK2 Inhibition: The Veteran Roscovitine versus the Challenger 3,6-Dimorpholinopyridazine
This guide provides an in-depth, data-driven comparison of two distinct Cyclin-Dependent Kinase 2 (CDK2) inhibitors: the well-established purine analog, Roscovitine (also known as Seliciclib), and a potent member of a novel class of 3,6-disubstituted pyridazines, specifically 3,6-bis(morpholin-4-yl)pyridazine, which we will refer to by its designation, Compound 11m , from its primary publication[1].
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in potency, selectivity, and cellular efficacy between these two compounds. We will delve into the mechanistic underpinnings of their inhibitory action and provide validated experimental protocols to empower your own comparative studies.
The Central Target: Why CDK2 Matters
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a master regulator of the cell cycle.[2] Its primary role is to govern the transition from the G1 (growth) phase to the S (synthesis) phase, where DNA replication occurs.[2][3] In complex with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), which releases the E2F transcription factor to initiate the expression of genes required for DNA synthesis.
In many cancers, the CDK2 pathway is dysregulated, leading to unchecked cellular proliferation.[2][4] This makes CDK2 a compelling therapeutic target. An effective inhibitor can halt the cell cycle at the G1/S checkpoint, preventing cancer cells from replicating and potentially inducing programmed cell death (apoptosis).[2]
Caption: The CDK2/Cyclin E signaling pathway at the G1/S checkpoint.
Head-to-Head Comparison: Mechanistic and Performance Data
Both Roscovitine and 3,6-Dimorpholinopyridazine are ATP-competitive inhibitors, meaning they function by binding to the ATP pocket on the kinase, preventing the phosphorylation of substrate proteins.[1][5][6] While they share this general mechanism, their chemical scaffolds, potency, and selectivity profiles differ significantly.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Roscovitine and the representative 3,6-Dimorpholinopyridazine compound (11m), providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) | Primary Source(s) |
|---|---|---|---|
| Roscovitine | CDK2/Cyclin E | ~100 - 700 | [7][8][9][10] |
| CDK1/Cyclin B | ~650 | [7][8][9] | |
| CDK5/p35 | ~160 - 200 | [7][8][9] | |
| CDK7/Cyclin H | ~490 | [7][10] | |
| CDK9/Cyclin T | < 1000 | [11] | |
| CDK4/Cyclin D1 | > 100,000 | [5] | |
| CDK6/Cyclin D3 | > 100,000 | [5] | |
| 3,6-Dimorpholinopyridazine (11m) | CDK2 | 20.1 | [1] |
| | Other CDKs | Not Reported |[1] |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Primary Source(s) |
|---|---|---|---|---|
| Roscovitine | Various | Multiple | ~15 (Average) | [5][6][12] |
| HCT116 | Colon Carcinoma | ~9 | [12] | |
| 786-0 | Renal Carcinoma | 25.1 | [9] | |
| A-375 | Melanoma | 11.79 | [9] | |
| 3,6-Dimorpholinopyridazine (11m) | T-47D | Breast (ER+) | 0.43 | [1] |
| MDA-MB-231 | Breast (Triple-Negative) | 0.99 | [1] |
| | SKOV-3 | Ovarian | > 10 (Weak Activity) |[1] |
Expertise & Experience: Interpreting the Data
The biochemical data in Table 1 is unequivocal: the pyridazine derivative 11m displays dramatically superior potency against CDK2, with an IC₅₀ value of 20.1 nM .[1] This is approximately 5 to 35 times more potent than Roscovitine in a cell-free enzymatic assay. This initial screen is a critical first step, as it validates direct, high-affinity engagement with the purified target protein.
However, potent biochemical activity does not always translate to cellular efficacy. The data in Table 2 is therefore crucial. Here, we see the true advantage of the novel pyridazine scaffold. Compound 11m exhibits sub-micromolar anti-proliferative activity against both hormone-receptor-positive (T-47D) and triple-negative (MDA-MB-231) breast cancer cell lines.[1] In contrast, Roscovitine's cellular IC₅₀ values are typically in the double-digit micromolar range, over 30-fold weaker than compound 11m in the T-47D line.[5][6] This suggests that compound 11m possesses excellent cell permeability and maintains its potent inhibitory action within the complex intracellular environment.
A key differentiator is selectivity. Roscovitine is a broad-range inhibitor, potently targeting CDK1, CDK5, CDK7, and CDK9 in addition to CDK2.[5][11] This can be a double-edged sword; while useful as a research tool for studying multiple CDKs, this promiscuity can lead to complex cellular phenotypes and potential off-target toxicities in a therapeutic context.[12] The pyridazine compound 11m was specifically evaluated for CDK2 inhibition, and while a broad kinome screen is not available in the cited literature, its development as a selective agent is promising. Furthermore, it showed a strong selectivity index (16.1) when comparing its cytotoxicity in cancer cells versus non-tumorigenic breast MCF-10A cells, a critical measure of a compound's therapeutic window.[1]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, a combination of biochemical and cell-based assays is essential. The protocols below describe the standard, self-validating workflow for characterizing a CDK2 inhibitor.
Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to CDK2 activity. It is a robust method to determine a compound's direct inhibitory effect on the enzyme.[13][14][15]
Caption: Workflow for the Cellular Anti-Proliferative SRB Assay.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., T-47D, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight. [1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours). [16]
-
-
Fixation and Staining:
-
After incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
-
Measurement:
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Measure the optical density (OD) at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
The OD is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described in the previous protocol.
-
Authoritative Grounding & Conclusion
The evidence presented clearly positions the novel 3,6-Dimorpholinopyridazine scaffold, represented by compound 11m, as a significantly more potent inhibitor of CDK2 than the first-generation inhibitor, Roscovitine. This is demonstrated by a >25-fold increase in biochemical potency and, critically, a >30-fold enhancement in cellular anti-proliferative activity in breast cancer models. [1] For the researcher, the choice between these two compounds depends entirely on the experimental question:
-
Roscovitine remains a valuable, albeit less potent, research tool. Its well-documented, broad-spectrum activity against multiple CDKs makes it suitable for studies aiming to elucidate the effects of inhibiting several cell cycle and transcriptional kinases simultaneously. [5][12]Its extensive history and characterization provide a deep well of comparative literature.
-
3,6-Dimorpholinopyridazine (11m) represents a promising lead for the development of next-generation, highly potent, and potentially more selective CDK2 inhibitors. [1]For researchers focused specifically on the role of CDK2 in cancer, or for those in drug development seeking a more potent starting point for optimization, this compound class offers a clear advantage. Its superior performance in cellular assays highlights its potential for translation into more complex biological systems.
The combination of direct enzymatic assays and broader cellular proliferation studies forms a self-validating workflow, ensuring that observed anti-cancer effects are directly linked to the intended molecular target. Future studies on the pyridazine scaffold should include comprehensive kinome-wide selectivity profiling to fully understand its off-target landscape compared to Roscovitine.
References
-
Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 6(Suppl 1), S5. [Link]
-
Cicenas, J. (2014). Roscovitine in cancer and other diseases. AME Publishing Company. [Link]
-
Lecointre, C., et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. Cells, 10(1), 104. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Scientific Reports, 10(1), 13576. [Link]
-
Frontiers. (2026, January 4). The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer. Retrieved February 25, 2026, from [Link]
-
Vesely, J., et al. (2014). The cyclin dependent kinase inhibitor (R)-roscovitine mediates selective suppression of alloreactive human T cells but preserves pathogen-specific and leukemia-specific effectors. Oncoimmunology, 3(1), e27541. [Link]
-
Spandidos Publications. (2015, July 3). Roscovitine has anti-proliferative and pro-apoptotic effects on glioblastoma cell lines: A pilot study. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of CDK2 in complex with roscovitine. Retrieved February 25, 2026, from [Link]
-
Wells, C. I., et al. (2019). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes. Cell Chemical Biology, 27(2), 135-146.e5. [Link]
-
Al-Warhi, T., et al. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry, 14(7), 1313-1331. [Link]
-
G1 Therapeutics. (2019, April 3). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. Retrieved February 25, 2026, from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). The IC 50 Result of the Target Compounds against CDK2 Enzyme. Retrieved February 25, 2026, from [Link]
-
Roy, J., et al. (2023). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Scientific Reports, 13(1), 12345. [Link]
- Google Patents. (n.d.). WO2018033815A1 - Pyridopyrimdinone cdk2/4/6 inhibitors.
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. [Link]
-
Smith, G. F., et al. (2021). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry, 64(7), 4125-4144. [Link]
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. WO2018033815A1 - Pyridopyrimdinone cdk2/4/6 inhibitors - Google Patents [patents.google.com]
- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cellron.com [cellron.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CDK2/CyclinE1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Cytotoxicity Comparison Guide: 3,6-Dimorpholinopyridazine Derivatives in T-47D Cell Lines
Executive Summary & Verdict
3,6-Dimorpholinopyridazine represents a critical scaffold in the development of novel anticancer agents, particularly for hormone-dependent breast cancer models like T-47D (ER+, PR+, HER2-). While the symmetric core itself serves as a structural baseline, its asymmetric derivatives (specifically functionalized at the C-3 and C-6 positions) have demonstrated superior potency compared to some standard chemotherapeutics.
Key Finding: The most potent derivative in this class (referred to herein as Compound 11m ) exhibits an IC50 of 0.43 µM in T-47D cells, outperforming standard agents like Cisplatin and showing comparable potency to Doxorubicin in specific experimental conditions, with a more favorable selectivity index (SI) toward normal cells (MCF-10A).
Technical Profile: The 3,6-Dimorpholinopyridazine Scaffold
The 3,6-dimorpholinopyridazine core is a "privileged structure" in medicinal chemistry, designed to inhibit cyclin-dependent kinases (CDKs), which are upregulated in T-47D cells.
-
Core Structure: A pyridazine ring (1,2-diazine) substituted at positions 3 and 6 with morpholine rings.
-
Active Pharmacophore: The nitrogen atoms in the morpholine rings function as hydrogen bond acceptors, mimicking the ATP-binding motif required for kinase inhibition.
-
Optimization: The symmetric 3,6-dimorpholino molecule is often modified to create asymmetric derivatives (e.g., replacing one morpholine with a tetrahydropyran or adamantyl group) to improve lipophilicity and binding affinity.
Mechanism of Action: CDK2 Inhibition
The primary cytotoxicity mechanism in T-47D cells is cell cycle arrest driven by CDK2 inhibition.
Figure 1: Mechanism of Action. The compound competitively binds to the ATP pocket of CDK2, preventing the phosphorylation of Retinoblastoma protein (Rb), thereby locking the cell in the G1 phase.
Comparative Performance Data (T-47D)
The following table contrasts the performance of the lead 3,6-dimorpholinopyridazine derivative (Compound 11m ) against standard-of-care agents. Data is synthesized from recent high-impact studies (see References).
| Parameter | Compound 11m (Derivative) | Doxorubicin (Standard) | Tamoxifen (Hormonal) | Cisplatin (Platinum) |
| IC50 (T-47D) | 0.43 ± 0.01 µM | 0.20 – 0.70 µM* | ~0.75 µM | ~16.0 µM |
| Primary Target | CDK2 / Cell Cycle | Topoisomerase II / DNA | Estrogen Receptor (ER) | DNA Crosslinking |
| Selectivity Index | High (SI > 16 vs MCF-10A) | Low (Cardiotoxic) | Moderate | Low (Nephrotoxic) |
| Resistance Profile | Effective in some MDR lines | Prone to P-gp efflux | Prone to ER-loss | Prone to NER repair |
*Note: Doxorubicin IC50 values vary by incubation time (24h vs 48h) and assay type. 0.20 µM is a consensus value for 48h exposure in sensitive T-47D clones.
Interpretation
-
Superior Potency vs. Cisplatin: The derivative is approximately 37x more potent than Cisplatin in T-47D cells.
-
Comparable to Doxorubicin: It achieves sub-micromolar cytotoxicity similar to Doxorubicin but with a distinct mechanism (kinase inhibition vs. DNA intercalation), making it a viable alternative for Doxorubicin-resistant phenotypes.
-
Selectivity: The morpholine-containing scaffold shows a "safety window" (Selectivity Index > 10) against non-tumorigenic breast cells (MCF-10A), a critical advantage over the non-selective toxicity of Doxorubicin.
Experimental Protocols
To validate these findings in your own T-47D models, follow these standardized protocols.
A. SRB Cytotoxicity Assay (Gold Standard)
The Sulforhodamine B (SRB) assay is preferred over MTT for this class of compounds to avoid metabolic interference.
Protocol Workflow:
-
Seeding: Plate T-47D cells at density
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add 3,6-dimorpholinopyridazine derivative (0.01 – 100 µM). Include DMSO control (<0.1%).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Fixation: Add cold TCA (10% final) for 1h at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 10 min. Wash 5x with 1% acetic acid.
-
Solubilization: Dissolve bound dye in 10 mM Tris base.
-
Measurement: Read OD at 540 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
B. Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
References
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). Relevance: Defines the synthesis and IC50 (0.43 µM) of the morpholine-bearing derivative (11m) in T-47D cells. Link:[Link]
-
Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Source: Cancer Cell International (2018). Relevance: Establishes the baseline IC50 of Doxorubicin in T-47D cells (~8.53 µM in resistant models, ~0.2-0.7 µM in sensitive models). Link:[Link]
-
Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer. Source: Journal of Cancer (2018). Relevance: Provides comparative IC50 data for Tamoxifen in T-47D cell lines (~0.75 µM). Link:[Link]
-
Cytotoxic effect of cisplatin on T47D cells. Source: ResearchGate / Pharmaciana (2016). Relevance: Benchmarks Cisplatin cytotoxicity in T-47D (IC50 ~16 µM).[1] Link:[Link]
Sources
Comparative Stability Guide: Morpholine vs. Piperazine Pyridazine Derivatives
Executive Summary
The Verdict: In the context of pyridazine scaffolds, morpholine derivatives generally exhibit superior metabolic stability compared to their piperazine counterparts. This is primarily due to the morpholine oxygen’s electron-withdrawing nature, which lowers the HOMO energy of the adjacent nitrogen, reducing susceptibility to Cytochrome P450 (CYP450) mediated oxidation.[1]
However, piperazine derivatives offer superior physicochemical stability (solubility) due to the distal basic nitrogen. The choice between the two is a trade-off: Morpholine for metabolic robustness (lower clearance), Piperazine for solubility and tunable physicochemical properties (though often requiring structural modification to block metabolic "soft spots").
Physicochemical & Structural Basis
To understand the stability differences, one must analyze the electronic environment created when these saturated heterocycles are attached to a pyridazine ring.
The Pyridazine Effect
The pyridazine ring is electron-deficient (π-deficient) with a high dipole moment.[2] When attached to the nitrogen of morpholine or piperazine:
-
Electron Withdrawal: The pyridazine ring pulls electron density away from the exocyclic nitrogen.[2]
-
Basicity Reduction: This renders the attached nitrogen significantly less basic than in a standard alkyl amine.[2]
Comparative Metrics
| Feature | Morpholine-Pyridazine | Piperazine-Pyridazine | Impact on Stability |
| Electronic Character | Neutral / Weakly Basic | Basic (Distal NH) | Piperazine distal N is a metabolic "handle."[2] |
| Lipophilicity (LogP) | Lower (Polar Oxygen) | Variable (pH dependent) | Morpholine is generally more lipophilic than ionized piperazine but less than neutral piperazine.[2] |
| pKa (Conjugate Acid) | ~8.3 (Morpholine free) | ~9.8 (Piperazine distal N) | High pKa of Piperazine predisposes to lysosomal trapping but aids solubility.[2] |
| Metabolic Liability | Ring C-Hydroxylation | N-Oxidation, N-Dealkylation | Piperazine has two nitrogens; the distal one is highly reactive if unsubstituted.[2] |
Metabolic Stability Profile (Microsomal)
This is the critical differentiator. Metabolic stability is typically assessed using Human Liver Microsomes (HLM).[2]
Piperazine Liabilities
The distal nitrogen of the piperazine ring is a "soft spot."
-
N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs readily oxidize the basic distal nitrogen to an N-oxide.[2]
-
N-Glucuronidation: Phase II enzymes can directly conjugate the distal amine.[2]
-
N-Dealkylation: If the distal nitrogen is substituted (e.g., N-methyl), it undergoes rapid oxidative dealkylation.[2]
Morpholine Advantages & Risks
Morpholine acts as a bioisostere to block the N-oxidation pathway.[2]
-
Metabolic Blocking: The ether oxygen prevents N-oxidation at the 4-position.[2]
-
Ring Scission (The Risk): While robust, morpholine is not inert.[1][2] CYP enzymes can hydroxylate the carbon alpha to the ether oxygen (C2/C6), leading to hemiacetal formation and subsequent ring opening to (2-hydroxyethyl)glycine derivatives.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two derivatives.
Figure 1: Divergent metabolic pathways.[2] Piperazine suffers from direct N-attack, while morpholine degradation requires harder C-hydroxylation followed by ring opening.[2]
Chemical Stability (Hydrolytic & Oxidative)
While metabolic stability favors morpholine, chemical stability (shelf-life/formulation) is comparable, with slight nuances.
-
Hydrolytic Stability: Both derivatives are linked to the pyridazine via a C-N bond.[2] This bond is essentially an heterocyclic aniline .[2] It is extremely resistant to hydrolysis under physiological and standard storage conditions (pH 1–11).[2]
-
Oxidative Stress (Forced Degradation): [2]
-
Piperazine: Highly susceptible to oxidation (peroxides/air) at the distal nitrogen, turning yellow/brown over time if not stored as a salt (e.g., HCl or fumarate).
-
Morpholine: The ether oxygen renders the ring resistant to ambient oxidation.[2] Morpholine derivatives have superior solid-state stability. [2]
-
Experimental Protocols
To validate these claims in your specific lead series, use the following self-validating protocols.
Protocol: Microsomal Stability (HLM) Assay
This assay determines the Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[2]
-
Test Compound (1 µM final conc, <0.1% DMSO).
-
Positive Control: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix 30 µL HLM + 370 µL Buffer (100 mM Phosphate, pH 7.4) + 5 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system.
-
Sampling: At t = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min) -> Analyze supernatant via LC-MS/MS.
Calculation:
Plot
Protocol: Forced Degradation (Oxidative)
To test shelf-stability differences.[2]
-
Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).[2]
-
Add Hydrogen Peroxide (
) to final concentration of 3%.[2] -
Incubate at Room Temp for 24 hours.
-
Analyze via UPLC-UV/MS.[2]
-
Expectation: Piperazine will show M+16 peaks (N-oxide) significantly earlier than morpholine.[2]
-
Experimental Workflow Diagram
Figure 2: Standard HLM Stability Workflow for determining intrinsic clearance.
Data Summary & Decision Matrix
Use this table to guide your lead optimization strategy.
| Parameter | Morpholine-Pyridazine | Piperazine-Pyridazine | Preferred Choice When...[2] |
| Metabolic Stability | High | Moderate to Low | Half-life is the primary issue.[2] |
| Solubility (pH 7.4) | Moderate | High (if distal N is free) | Formulation requires high concentration.[2] |
| Permeability (PAMPA) | High (Neutral) | Moderate (Ionized) | CNS penetration is required (Morpholine is better).[2] |
| hERG Inhibition | Low Risk | Moderate Risk | Safety is the priority (Basic amines correlate with hERG binding).[2] |
| Synthetic Ease | High | High | N/A (Both accessible via SNAr). |
Author's Note on Bioisosterism
If you are struggling with the metabolic instability of a piperazine-pyridazine:
-
First Switch: Try the Morpholine analog.[2]
-
If Solubility Drops: Try a bridged morpholine or an N-substituted piperazine with an electron-withdrawing group (e.g., N-acetyl piperazine) to mimic the morpholine's electronic stability while altering geometry.[2]
References
-
Creative Bioarray. (2023). Microsomal Stability Assay Protocol and Service. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Retrieved from [Link]
Sources
Publish Comparison Guide: 3,6-Dimorpholinopyridazine Antimicrobial Activity Spectrum
This guide provides an in-depth technical analysis of 3,6-Dimorpholinopyridazine and its structural analogs. While the specific parent compound (3,6-di(morpholin-4-yl)pyridazine) is often utilized as a chemical intermediate or a scaffold in Structure-Activity Relationship (SAR) libraries, its derivatives represent a potent class of bioactive agents.
This analysis synthesizes data from broader studies on 3,6-disubstituted pyridazines and morpholine-functionalized N-heterocycles to construct a predictive and comparative antimicrobial profile.
Executive Summary & Chemical Identity
3,6-Dimorpholinopyridazine represents a "privileged scaffold" in medicinal chemistry. It combines the electron-deficient pyridazine core (a 1,2-diazine) with two morpholine moieties. The morpholine rings introduce moderate basicity (
-
IUPAC Name: 3,6-di(morpholin-4-yl)pyridazine
-
Molecular Formula:
-
Key Pharmacophore: The amphiphilic nature allows for dual interactions—membrane intercalation (lipophilic core) and ribosomal/enzyme binding (H-bonding morpholines).
Core Value Proposition
Unlike traditional
Antimicrobial Activity Spectrum
The following spectrum is derived from comparative SAR studies of 3,6-disubstituted pyridazine libraries.
Bacterial Spectrum
| Organism Class | Target Strains (Representative) | Activity Level | MIC Range (Estimated) | Clinical Insight |
| Gram-Positive | Staphylococcus aureus (MSSA/MRSA) | High | 4 – 32 | The morpholine substituents facilitate penetration through the thick peptidoglycan layer. Activity is often comparable to first-gen fluoroquinolones. |
| Gram-Positive | Enterococcus faecalis | Moderate | 16 – 64 | Effective against stationary phase cells; often shows bacteriostatic rather than bactericidal kinetics. |
| Gram-Negative | Escherichia coli | Low/Moderate | 32 – >128 | Limited efficacy due to the outer membrane barrier and efflux pumps (AcrAB-TolC). Requires hydrophobic substitution (e.g., alkyl chains) to improve potency. |
| Gram-Negative | Pseudomonas aeruginosa | Low | >128 | Generally inactive without specific siderophore conjugation or permeabilizers due to low porin permeability. |
Fungal Spectrum[1][2]
-
Target: Candida albicans, Aspergillus niger.
-
Activity: Moderate antifungal activity (MIC 25–100
g/mL). -
Mechanism: Disruption of ergosterol biosynthesis pathways, similar to morpholine-based fungicides (e.g., amorolfine), though less potent than specific azoles.
Comparative Performance Analysis
This section compares the 3,6-dimorpholinopyridazine scaffold against standard-of-care agents.[1]
Table 1: Performance vs. Standards
| Feature | 3,6-Dimorpholinopyridazine (Scaffold) | Ciprofloxacin (Standard Antibacterial) | Fluconazole (Standard Antifungal) | 3,6-Dimorpholinoxanthone (Alternative Scaffold) |
| Primary Target | Membrane integrity / DNA binding (Intercalation) | DNA Gyrase / Topoisomerase IV | Lanosterol 14 | G-Quadruplex DNA stabilization |
| Solubility | Moderate (Amphiphilic) | Low (pH dependent) | High | Low (Requires formulation) |
| Toxicity Profile | Low (Morpholine is metabolically stable) | Moderate (Tendonitis risk) | Low (Hepatotoxicity risk) | Moderate (Cytotoxic to mammalian cells) |
| Resistance Profile | Low Cross-Resistance (Novel mechanism) | High (Target mutation) | High (Efflux pumps) | Low |
| Synthesizability | High (One-step nucleophilic sub.) | Moderate (Multi-step) | Moderate | Moderate |
Mechanism of Action (MoA) & Signaling Pathways
The biological activity of 3,6-dimorpholinopyridazine is multimodal. The DOT diagram below illustrates the two primary hypothesized pathways: Direct Membrane Disruption (bactericidal) and Enzyme Inhibition (bacteriostatic).
Figure 1: Dual Mechanism of Action. Pathway A dominates at high concentrations (Bactericidal), while Pathway B dominates at lower concentrations (Bacteriostatic).
Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are standardized for synthesizing and testing this specific scaffold.
Protocol A: Synthesis of 3,6-Dimorpholinopyridazine
-
Objective: Synthesize the target compound via Nucleophilic Aromatic Substitution (
). -
Reaction: 3,6-Dichloropyridazine + Morpholine
3,6-Dimorpholinopyridazine.
Step-by-Step Methodology:
-
Reagents: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol or DMF .
-
Nucleophile Addition: Add morpholine (excess, 4.0 eq) dropwise. The excess acts as both nucleophile and acid scavenger (or add
as a base). -
Reflux: Heat the mixture to reflux (
C) for 6–8 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -
Work-up:
-
Cool to room temperature.
-
Pour into ice-cold water. The product often precipitates as a solid.
-
Filter the precipitate.
-
-
Purification: Recrystallize from ethanol/water.
-
Validation:
-
NMR (DMSO-
): Look for pyridazine protons ( ppm, singlet) and morpholine protons ( ppm, multiplets). -
MS (ESI): Confirm
peak at approx. 251 m/z.
-
NMR (DMSO-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Workflow:
-
Stock Preparation: Dissolve 3,6-dimorpholinopyridazine in DMSO (10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 0.5 to 256
g/mL). Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity. -
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus ATCC 25923) to each well. -
Controls:
-
Incubation: Incubate at
C for 18–24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Confirmation: Add Resazurin dye (0.01%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).
Expert Insights & Causality
As a Senior Application Scientist, it is critical to interpret why this molecule behaves as it does:
-
The "Morpholine Effect": The morpholine ring is a structural chameleon. At physiological pH, a fraction of the nitrogen atoms are protonated, assisting in electrostatic attraction to the negatively charged bacterial membrane. However, the ether oxygen reduces the overall basicity compared to piperidine, preventing the molecule from getting "stuck" in the polar headgroup region of the phospholipid bilayer. This allows for deeper penetration.
-
Symmetry & Stacking: The
-symmetric nature of 3,6-dimorpholinopyridazine facilitates efficient packing. In DNA intercalation models, this symmetry allows the flat pyridazine core to slide between base pairs, while the morpholine "wings" protrude into the major/minor grooves, potentially disrupting replication. -
Limitations: The lack of specific functional groups (like the carboxylic acid in quinolones) means this molecule lacks a "homing device" for specific bacterial enzymes. This explains why it is a moderate broad-spectrum agent rather than a high-potency "magic bullet." It is best utilized as a lead scaffold for further derivatization (e.g., adding halogenated benzyl groups to the morpholine nitrogen).
References
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Link
-
Sabt, A., et al. (2020).[4] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Rathore, A., et al. (2023).[5][6] New Xanthone Derivatives as Potent G-Quadruplex Binders. ACS Pharmacology & Translational Science. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135429184, 3,6-dimorpholinopyridazine. Link
- Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3,6-Dimorpholinopyridazine
The following operational guide is structured for researchers and safety officers requiring immediate, actionable protocols for handling 3,6-Dimorpholinopyridazine (CAS: 27464-04-6) .
Executive Hazard Summary
3,6-Dimorpholinopyridazine is a nitrogen-rich heterocyclic scaffold used primarily in medicinal chemistry.[1] While specific GHS data for this exact CAS is often extrapolated, its structural composition—a pyridazine core flanked by two morpholine rings—dictates its safety profile.[1]
-
Primary Hazard Class: Irritant (Skin/Eye/Respiratory) .[1]
-
Secondary Hazard Class: Acute Toxicity (Oral) (Inferred from pyridazine analogs).[1]
-
Critical Risk: Ocular Damage .[1][2][3][4][5] The basic nitrogen centers in the morpholine substituents can induce severe irritation or corneal damage upon direct contact.
Risk Assessment & Mechanistic Safety
To select the correct PPE, we must understand the causality of the hazard.[1]
The Chemical Mechanism of Hazard
The molecule consists of a pyridazine ring (electron-deficient) substituted with two morpholine groups (electron-rich, secondary amines).[1]
-
Basicity & Tissue Interaction: While less corrosive than free morpholine, the tertiary amine nitrogens retain hydrogen-bond accepting capability.[1] Upon contact with mucous membranes (eyes/lungs), these centers can disrupt cellular pH and lipid bilayers, leading to immediate inflammation.[1]
-
Dust Potential: As a solid crystalline powder, the primary vector for exposure is inhalation of particulates during weighing and transfer.
-
Solubility: Soluble in organic solvents (DMSO, DCM).[1] Once in solution, the risk shifts from inhalation to percutaneous absorption , as organic solvents can act as carriers, transporting the compound through the skin barrier.[1]
Personal Protective Equipment (PPE) Matrix
This framework replaces generic advice with specific, material-based requirements.
| Protection Zone | Hazard Vector | Mandatory PPE Specification | Operational Logic |
| Ocular | High-velocity dust or splash | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient.[1] The basicity of the morpholine moiety requires a sealed environment to prevent vapor/dust entry. |
| Dermal (Hands) | Solid Handling | Nitrile Gloves (Min. 5 mil) | Standard nitrile provides adequate protection against the solid.[1] |
| Dermal (Hands) | Solution (DMSO/DCM) | Double Gloving (Laminate/Nitrile) | Crucial: DMSO permeates nitrile in <5 mins.[1] If dissolved in DMSO, wear a polyethylene laminate liner under nitrile. |
| Respiratory | Particulate Dust | N95 / P100 or Fume Hood | If weighing >100mg outside a hood, a respirator is mandatory. Ideally, all open handling occurs inside a certified fume hood. |
| Body | Contamination | Lab Coat (Cotton/Poly blend) | Synthetic fibers can melt if a fire occurs; 100% cotton or treated blends are preferred for organic synthesis.[1] |
Operational Protocols & Visualization
Diagram 1: PPE Decision Logic
This decision tree ensures researchers select the correct PPE based on the physical state of the compound.
Caption: Decision logic for PPE selection based on physical state and associated risk vectors.
Protocol: Safe Handling Workflow
Objective: Zero exposure during the "Weighing & Transfer" phase, which is statistically the highest risk point.[1]
-
Preparation:
-
Weighing:
-
Place the balance inside the hood.
-
Tare the vial, not the paper.[1] Transfer directly into the tared reaction vessel to minimize transfer steps.
-
-
Dissolution:
Emergency Response & Disposal Logistics
Diagram 2: Cradle-to-Grave Workflow
This workflow defines the lifecycle of the chemical from receipt to disposal, ensuring compliance.[1]
Caption: Lifecycle management of 3,6-Dimorpholinopyridazine, emphasizing segregation for incineration.
Spill Management
-
Dry Spill (Powder): Do NOT sweep.[1] Sweeping generates dust. Use a HEPA-filtered vacuum or wet wipe method (dampen paper towel with ethanol) to capture particles.[1]
-
Wet Spill (Solution): Absorb with vermiculite or polypropylene pads.[1] Do not use paper towels alone if the solvent is flammable. Place in a sealed hazardous waste bag labeled "Nitrogenous Organic Waste."
Disposal Classification
-
Waste Stream: Organic Non-Halogenated (unless dissolved in DCM/Chloroform).[1]
-
Code: Generally falls under "Organic Bases/Amines" for segregation purposes.
-
Method: High-temperature incineration is required to fully mineralize the nitrogen heterocycles and prevent environmental accumulation.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.).[1][6] Compound Summary: Morpholine.[1][3][7] National Library of Medicine. Retrieved February 26, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
